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  • Product: 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone
  • CAS: 126961-71-5

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

Audience: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a heterocyclic ketone with significant...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. Synthesizing data from chemical databases and the broader scientific literature, this document details the compound's structural characteristics, physicochemical properties, synthesis, and rationale for its application in drug discovery, serving as a foundational resource for professionals in the field.

Core Chemical Identity and Structural Elucidation

1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a specialized organic molecule featuring a brominated aromatic ring linked to a reactive ethanone core, which is in turn substituted with a 1,2,4-triazole heterocycle. This unique combination of a halogenated phenyl group and a nitrogen-rich azole ring makes it a molecule of interest for exploring novel biological activities.

  • IUPAC Name: 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • CAS Number: 126961-71-5[1]

  • Molecular Formula: C₁₀H₈BrN₃O[1]

  • Canonical SMILES: C1=CC=C(C(=C1)Br)C(=O)CN2C=NC=N2

  • InChI Key: WXERDXJZOKCUPJ-UHFFFAOYSA-N

Caption: Chemical structure of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Physicochemical Profile

The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). Below is a summary of key computed properties for this molecule.

PropertyValueUnitSource
Molecular Weight 266.10 g/mol
XLogP3 0.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 54.1ŲPubChem
Heavy Atom Count 15PubChem
Complexity 255PubChem

Synthesis and Structural Verification

The synthesis of this class of compounds is well-established in organic chemistry, typically proceeding via a nucleophilic substitution reaction. This approach offers a reliable and scalable method for producing the target molecule.

Causality-Driven Synthetic Workflow

The primary synthetic route involves the reaction of an α-haloacetophenone with 1H-1,2,4-triazole. The triazole, being a moderately acidic heterocycle, can be deprotonated by a mild base. The resulting triazolide anion is an excellent nucleophile that readily attacks the electrophilic α-carbon of the acetophenone, displacing the halide and forming the desired C-N bond.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product Reactant1 2-Bromo-α-chloroacetophenone Conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Room Temperature Reactant1->Conditions Reactant2 1H-1,2,4-Triazole Reactant2->Conditions Process Nucleophilic Substitution (Sₙ2) Conditions->Process Product 1-(2-Bromophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Process->Product

Caption: General workflow for the synthesis of the title compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating a final characterization step to confirm the identity and purity of the synthesized product.

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve 1H-1,2,4-triazole (1.1 equivalents) in a suitable polar aprotic solvent, such as acetonitrile.

    • Rationale: Acetonitrile is chosen for its ability to dissolve the reactants and for its appropriate boiling point, while being relatively unreactive under these conditions.

  • Base Addition: Add a mild inorganic base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents), to the solution. Stir the suspension for 15-20 minutes.

    • Rationale: K₂CO₃ is a sufficient base to deprotonate the triazole, creating the nucleophilic triazolide anion required for the reaction. It is easily removed by filtration after the reaction.

  • Substrate Addition: Slowly add a solution of 2-bromo-α-chloroacetophenone (1.0 equivalent) in acetonitrile to the reaction mixture.

    • Rationale: The slow addition helps to control any potential exotherm and ensures a smooth reaction. 2-bromo-α-chloroacetophenone is the key electrophile.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

    • Rationale: TLC provides a simple and rapid method to qualitatively assess the conversion of reactants to products.

  • Work-up and Isolation: Once the reaction is complete, filter off the solid potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure. Redissolve the crude residue in a water-immiscible solvent like ethyl acetate and wash with water to remove any remaining inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Structural Verification: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it matches the expected profile for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[2][3]

Rationale for Drug Development Applications

The title compound integrates two structural motifs of high value in medicinal chemistry: the 1,2,4-triazole ring and a halogenated phenyl group. This combination provides a strong rationale for its investigation as a potential therapeutic agent.[4]

  • The 1,2,4-Triazole Pharmacophore: The 1,2,4-triazole ring is a privileged scaffold found in numerous FDA-approved drugs.[5] It is a key component in highly successful antifungal agents like fluconazole and voriconazole, where it coordinates to the heme iron of lanosterol 14α-demethylase, inhibiting ergosterol biosynthesis.[6][7] Beyond antifungals, this ring is present in drugs with anticancer, antiviral, and anticonvulsant properties.[4]

  • The Bromophenyl Group: The presence of a bromine atom on the phenyl ring significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the bromine atom can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in enhancing drug-target binding affinity and specificity.

G cluster_activity Structure 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Triazole 1,2,4-Triazole Moiety Structure->Triazole Contains Bromo 2-Bromophenyl Group Structure->Bromo Contains Activity Potential Biological Activities Triazole->Activity Contributes to Properties Physicochemical & Pharmacokinetic Properties Bromo->Properties Modulates Properties->Activity Influences Antifungal Antifungal Activity->Antifungal Anticancer Anticancer Activity->Anticancer Anticonvulsant Anticonvulsant Activity->Anticonvulsant

Caption: Logical relationship between structural features and therapeutic potential.

Conclusion

1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetically accessible molecule that stands at the intersection of proven pharmacophores. Its structural design, leveraging the biological relevance of the 1,2,4-triazole nucleus and the pharmacokinetic advantages conferred by the bromophenyl group, makes it a compelling candidate for screening and lead optimization in antifungal, anticancer, and other therapeutic areas. This guide provides the necessary foundational knowledge for researchers to pursue further investigation into its potential as a novel therapeutic agent.

References

  • ResearchGate. Synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Available from: [Link].

  • PubChem. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. National Center for Biotechnology Information. Available from: [Link].

  • NextSDS. 1-(2-BROMOPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE. Available from: [Link].

  • NIST. Ethanone, 1-(2-bromophenyl)-. NIST Chemistry WebBook. Available from: [Link].

  • Caira, M. R., et al. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E, 64(Pt 9), o1604. Available from: [Link].

  • PubChem. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. National Center for Biotechnology Information. Available from: [Link].

  • SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link].

  • Huren, S., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E, 78(Pt 11), 1141-1146. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link].

  • SpectraBase. ethanone, 1-(4-bromophenyl)-2-(5H-[2][8][9]triazino[5,6-b]indol-3-ylthio)-. Available from: [Link].

  • PubChemLite. 1-(4-bromophenyl)-2-(triazol-2-yl)ethanone oxime. Available from: [Link].

  • PubChem. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. National Center for Biotechnology Information. Available from: [Link].

  • Abuelizz, H. A., et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 22(5), 743. Available from: [Link].

  • Ohloblina, M. V., et al. (2020). Biological features of new 1,2,4-triazole derivatives (a literature review). Zaporozhye Medical Journal, 22(1), 119-125. Available from: [Link].

  • Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105051. Available from: [Link].

  • IUCr Journals. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. Available from: [Link].

  • Royal Society of Chemistry. Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. Chemical Communications. Available from: [Link].

Sources

Exploratory

A Guide to the X-ray Crystallographic Analysis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone and Its Analogs: A Methodological and Structural Exploration

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of Structural Insight in Azole Antifungal Development In the landscape of medicinal chemistry and drug development, the azole...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Structural Insight in Azole Antifungal Development

In the landscape of medicinal chemistry and drug development, the azole class of compounds represents a cornerstone of antifungal therapy. Their mechanism of action, the inhibition of lanosterol 14α-demethylase, is a textbook example of structure-based drug design. The precise three-dimensional arrangement of atoms within these molecules dictates their binding affinity, selectivity, and ultimately, their therapeutic efficacy. X-ray crystallography, the gold standard for determining molecular structure at atomic resolution, is therefore an indispensable tool in the development of novel azole antifungals.

This guide provides a comprehensive technical overview of the methodologies and expected structural insights for the crystallographic analysis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone, a representative member of this important class of molecules. While a public crystal structure for this specific compound is not available as of the writing of this guide, we will leverage the extensive publicly available data on its close analogs to provide a robust framework for its synthesis, crystallization, and structural analysis. This document will serve as a detailed "how-to" guide for researchers, explaining not just the steps involved, but the scientific rationale behind them. By examining the crystal structures of closely related compounds, we can predict with a high degree of confidence the key structural features of our target molecule and understand its potential in a drug discovery context.

Part 1: Synthesis and Crystallization

Synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

The synthesis of α-azole ketones is a well-established process in organic chemistry. The most common route involves the nucleophilic substitution of an α-haloketone with the corresponding azole. For the title compound, this would involve the reaction of 2-bromo-1-(2-bromophenyl)ethanone with 1H-1,2,4-triazole.

A typical synthetic protocol, adapted from literature procedures for analogous compounds, would be as follows:

Experimental Protocol: Synthesis

  • Preparation of the Triazole Salt: In a round-bottom flask, suspend sodium hydride (NaH) in a dry aprotic solvent such as dimethylformamide (DMF).

  • Addition of Triazole: Slowly add a solution of 1H-1,2,4-triazole in DMF to the NaH suspension at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. Allow the mixture to stir at room temperature for a short period to ensure complete formation of the sodium triazolide salt.

  • Addition of the α-Haloketone: Introduce a solution of 2-bromo-1-(2-bromophenyl)ethanone in DMF to the reaction mixture dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the desired 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, isopropanol, ethyl acetate, chloroform, and mixtures thereof) for their ability to dissolve the compound at elevated temperatures and allow for precipitation upon cooling.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature. This is a common and effective technique for growing high-quality crystals.

  • Slow Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent should be miscible with the first solvent. Over time, the anti-solvent vapor will diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Part 2: X-ray Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. Modern crystallography is heavily automated, but a thorough understanding of the process is essential for high-quality results.

Experimental Workflow: Data Collection and Processing

G cluster_collection Data Collection cluster_processing Data Processing cluster_solution Structure Solution & Refinement crystal_selection Crystal Selection & Mounting diffractometer Mount on Diffractometer (e.g., Bruker KappaCCD) crystal_selection->diffractometer data_collection Data Collection (Mo Kα radiation, T=120K) diffractometer->data_collection cell_refinement Cell Refinement (e.g., DENZO) data_collection->cell_refinement integration Integration of Reflections (e.g., DENZO) cell_refinement->integration scaling Scaling & Absorption Correction (e.g., SADABS) integration->scaling structure_solution Structure Solution (e.g., SHELXS) scaling->structure_solution refinement Full-Matrix Least-Squares Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation (e.g., PLATON) refinement->validation

Caption: Workflow for X-ray crystallography from data collection to structure validation.

Detailed Steps:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically around 100-120 K) to minimize thermal vibrations of the atoms. X-rays (commonly from a Molybdenum source, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and to integrate the intensities of the diffraction spots. This step is typically performed with software like DENZO or SAINT.

  • Scaling and Absorption Correction: The integrated intensities are then scaled and corrected for absorption effects using programs like SADABS. This results in a file containing a list of unique reflections and their intensities.

Part 3: Structure Solution and Refinement

The processed diffraction data provides the "what" (intensities and positions of reflections) but not the "where" (the positions of atoms in the unit cell). This is known as the "phase problem" in crystallography.

Methodology:

  • Structure Solution: For small molecules, direct methods are typically used to solve the phase problem. Software like SHELXS uses statistical methods to derive an initial set of phases, which are then used to calculate an initial electron density map. This map should reveal the positions of most of the non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is then refined against the experimental data. This is an iterative process of adjusting the atomic coordinates, and their displacement parameters, to improve the agreement between the calculated and observed structure factors. This is typically done using full-matrix least-squares refinement on F², as implemented in programs like SHELXL.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using software like PLATON or CheckCIF to ensure that the model is chemically reasonable and that there are no unresolved issues.

Part 4: Structural Analysis and Comparison with Analogs

While the specific crystal structure of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is not available, we can make strong predictions about its key structural features by analyzing the published crystal structures of its analogs.

Table 1: Crystallographic Data for Analogs of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

Compound Name1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate
Formula C₁₀H₉N₃OC₁₀H₇F₂N₃OC₁₀H₈FN₃O·0.5H₂O
Crystal System OrthorhombicTriclinicOrthorhombic
Space Group P bcaP-1P bcn
a (Å) 9.3129 (2)7.0861 (14)24.419 (5)
b (Å) 8.11660 (10)7.3733 (15)10.147 (2)
c (Å) 24.0475 (4)10.219 (2)8.2410 (16)
α (°) 9081.81 (3)90
β (°) 9072.88 (3)90
γ (°) 9080.46 (3)90
V (ų) 1817.73 (5)490.41 (17)2042.0 (7)
Z 828

Key Structural Features and Predictions:

  • Conformation: A consistent feature across all known analogs is the near-perpendicular orientation of the phenyl and triazole rings. The dihedral angle between these two rings is reported as 88.72 (4)° for the 1-phenyl analog and 84.00 (4)° for the 1-(2,4-difluorophenyl) analog. It is highly probable that 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone will adopt a similar conformation. This is a critical feature for understanding how the molecule will present itself to a biological target.

  • Bond Lengths and Angles: The bond lengths and angles within the triazole and phenyl rings are expected to be within normal ranges. The C-Br bond length will be a key parameter to observe.

  • Intermolecular Interactions: In the solid state, the crystal packing is stabilized by a network of intermolecular interactions. For the analogs, C—H···O and C—H···N hydrogen bonds are commonly observed, linking the molecules into extended networks. In some cases, π-π stacking interactions between the aromatic rings are also present. The presence of the bromine atom in our target compound introduces the possibility of halogen bonding, which could further influence the crystal packing.

Logical Relationship Diagram

G cluster_molecular Molecular Structure cluster_crystal Crystal Packing cluster_properties Physicochemical & Biological Properties conformation Molecular Conformation (Perpendicular Rings) binding_affinity Binding Affinity conformation->binding_affinity bond_params Bond Lengths & Angles bond_params->binding_affinity h_bonds Hydrogen Bonding (C-H...O, C-H...N) solubility Solubility h_bonds->solubility pi_stacking π-π Stacking pi_stacking->solubility halogen_bonding Halogen Bonding (Predicted) halogen_bonding->solubility activity Biological Activity solubility->activity binding_affinity->activity

Caption: Relationship between molecular structure, crystal packing, and key properties.

Conclusion: A Predictive Framework for Structural Elucidation

This guide has outlined a comprehensive, field-proven approach to the X-ray crystallographic analysis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone. By leveraging established protocols for synthesis and crystallization, and by following a rigorous workflow for data collection, structure solution, and refinement, researchers can confidently pursue the elucidation of this molecule's three-dimensional structure. The detailed analysis of its close analogs provides a robust predictive framework, suggesting a conformation characterized by a near-perpendicular arrangement of the phenyl and triazole rings, stabilized in the solid state by a network of non-covalent interactions. The determination of this crystal structure will be a valuable contribution to the field, providing key insights for the structure-based design of the next generation of azole antifungal agents.

References

  • PubChem. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. [Link]

  • Özden Ö. G., Tahtacı H., Coles S. J., Hökelek T. 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online. 2008;64(8):o1604. [Link]

  • Luo J., He L., Zhang M. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 2):o383. [Link]

  • Yuan L., Tao X., Wang J. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 12):o3170. [Link]

  • Bunev A. S., Strelenko Y. A., Goral'skiy G. I., Vovk M. V. 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E: Crystallographic Communications. 2014;70(Pt 7):o798–o799. [Link]

  • PubChemLite. 1-(4-bromophenyl)-2-(triazol-2-yl)ethanone oxime. [Link]

  • NextSDS. 1-(2-BROMOPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • ResearchGate. (PDF) 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. [Link]

  • Tao X., Yuan L., Zhang X.-Q., Jing C., Wang J.-T. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online. 2007;63(3):o1330-o1331. [Link]

  • PubChem. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. [Link]

  • PubChem. 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Chemical structure searching. [Link]

  • Cardiff University ORCA. 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. [Link]

  • Asian Journal of Chemistry. Synthesis and Crystal Structure of [a-(2,4-Difluorophenyl)-a-(1H-1,2,4-triazole-1-ylmethyl)-1H-1,2,4-triazole-1-ethanol]Cu(II) Complex. [Link]

  • Crystallography Open Database. Search results. [Link]

Foundational

A Technical Guide to the Discovery and Early Synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Executive Summary: This guide provides an in-depth analysis of the discovery and seminal synthetic routes for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in medicinal chemistry. Rather than a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides an in-depth analysis of the discovery and seminal synthetic routes for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in medicinal chemistry. Rather than a singular moment of discovery, its emergence is traced to its role as a versatile building block in the development of pharmaceutically active compounds, particularly azole-based antifungals. This document details the retrosynthetic logic, the preparation of crucial precursors—2-bromo-1-(2-bromophenyl)ethanone and sodium 1,2,4-triazolate—and the final nucleophilic substitution reaction. Each stage is supported by detailed, field-proven protocols, mechanistic insights, and quantitative data to provide researchers and drug development professionals with a comprehensive and actionable understanding of this compound's foundational chemistry.

Introduction: A Key Intermediate in Medicinal Chemistry

1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS No. 126961-71-5) is a heterocyclic ketone whose significance lies not as an end-product, but as a highly valuable precursor in the synthesis of complex pharmaceutical agents[1][2]. Its structure incorporates three critical pharmacophoric elements: a halogenated aromatic ring (2-bromophenyl), a flexible ethanone linker, and a nucleophilic 1,2,4-triazole moiety. This combination is a well-established motif in the design of azole antifungal drugs and other therapeutic agents, where the triazole ring coordinates to the heme iron of cytochrome P450 enzymes. The "discovery" of this compound is therefore intrinsically linked to the broader exploration of structure-activity relationships in the field of azole-based enzyme inhibitors.

Retrosynthetic Analysis and Strategic Approach

The most logical and widely adopted approach to synthesizing this target molecule involves a nucleophilic substitution (S_N2) reaction. The core strategy is to disconnect the C-N bond formed between the ethanone backbone and the triazole ring. This retrosynthetic analysis simplifies the complex target into two more readily accessible precursor molecules.

G target 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone precursors Key Precursors target->precursors C-N Disconnection (SN2 Pathway) electrophile Electrophile: 2-Bromo-1-(2-bromophenyl)ethanone nucleophile Nucleophile: 1H-1,2,4-Triazole (as anion)

Caption: Retrosynthetic disconnection of the target molecule.

This approach identifies the two key challenges: the synthesis of the α-bromoketone electrophile and the activation of the 1,2,4-triazole nucleophile.

Synthesis of Key Intermediates

The success of the final coupling reaction hinges on the efficient and high-purity preparation of its constituent parts. Early synthetic routes focused on robust and scalable methods for each intermediate.

Intermediate 1: 2-Bromo-1-(2-bromophenyl)ethanone

This α-bromoketone serves as the electrophilic backbone of the molecule. It is typically prepared via the selective bromination of the α-carbon of 2'-bromoacetophenone.

Causality Behind Experimental Choices:

  • Brominating Agent: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred as it provides a low, steady concentration of bromine, minimizing side reactions such as aromatic bromination and dibromination[3].

  • Initiator: The reaction often proceeds via a radical mechanism, particularly when conducted in non-polar solvents like carbon tetrachloride. A radical initiator, such as benzoyl peroxide or AIBN, is used to initiate the process.

  • Solvent: The choice of solvent can influence the reaction mechanism. In polar solvents, the reaction can also proceed through an enol or enolate intermediate.

G start 2'-Bromoacetophenone product 2-Bromo-1-(2-bromophenyl)ethanone start->product α-Bromination reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl4) reagents->product

Caption: Synthesis of the α-bromoketone electrophile.

Protocol 1: α-Bromination of 2'-Bromoacetophenone

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-bromoacetophenone (1.0 eq) in a suitable solvent such as carbon tetrachloride or chloroform.

  • Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct.

  • Purification: Wash the filtrate sequentially with aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-bromo-1-(2-bromophenyl)ethanone (CAS 49851-55-0), can be further purified by recrystallization or column chromatography[4].

Intermediate 2: Sodium 1,2,4-Triazolate

1H-1,2,4-Triazole is weakly nucleophilic. To facilitate the S_N2 reaction, it must be deprotonated with a strong base to form the highly nucleophilic triazolate anion. Preparing the sodium salt in a separate step ensures a clean, high-yielding final reaction.

Causality Behind Experimental Choices:

  • Base: Sodium methoxide is an excellent choice as it is a strong, non-nucleophilic base (in this context) and the methanol solvent is easily removed[5]. Sodium hydroxide can also be used, but the formation of water can sometimes lead to side reactions with the α-bromoketone in the subsequent step[6].

  • Solvent: Anhydrous methanol is used as the solvent for the salt formation. It is crucial to use a dry solvent to prevent quenching the base and to ensure high yield.

G start 1H-1,2,4-Triazole product Sodium 1,2,4-triazolate start->product Deprotonation reagents Sodium Methoxide Anhydrous Methanol reagents->product

Caption: Preparation of the activated triazole nucleophile.

Protocol 2: Preparation of Sodium 1,2,4-Triazolate [5]

  • Setup: To a three-necked flask equipped with a mechanical stirrer and reflux condenser under a dry nitrogen atmosphere, add anhydrous methanol.

  • Base Addition: Add a 30% solution of sodium methoxide in methanol (1.0 eq).

  • Triazole Addition: Add 1H-1,2,4-triazole (1.0 eq) in portions at room temperature.

  • Reaction: Heat the reaction mixture to reflux and stir for 4 hours.

  • Isolation: Distill off the solvent under reduced pressure. To the resulting residue, add dichloromethane and stir for 15 minutes at room temperature.

  • Collection: Filter the precipitated solid product. This yields sodium 1,2,4-triazolate as a colorless powder, which can be used without further purification. The reported yield for this procedure is approximately 98%.[5]

Final Assembly: Nucleophilic Substitution

The final step involves the reaction of the activated triazole nucleophile with the α-bromoketone electrophile. This S_N2 reaction proceeds by the backside attack of the triazolate anion on the carbon bearing the bromine atom.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF) is ideal. These solvents can solvate the sodium cation but do not strongly solvate the triazolate anion, leaving it highly reactive.

  • Temperature: The reaction is often started at a low temperature (0 °C to room temperature) to control the initial exotherm and then may be gently heated to ensure completion[7].

  • Alternative (In Situ) Method: An alternative approach involves mixing the 1H-1,2,4-triazole and the α-bromoketone with a tertiary amine base like triethylamine directly in the reaction flask[7]. While this avoids a separate salt formation step, it can sometimes be lower yielding and require more extensive purification to remove the triethylammonium bromide salt.

Overall Synthetic Workflow

G cluster_0 Electrophile Preparation cluster_1 Nucleophile Preparation start_E 2'-Bromoacetophenone product_E 2-Bromo-1-(2-bromophenyl) ethanone start_E->product_E reagents_E NBS, Initiator reagents_E->product_E final_product 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl) ethanone product_E->final_product SN2 Reaction start_N 1H-1,2,4-Triazole product_N Sodium 1,2,4-triazolate start_N->product_N reagents_N NaOMe, MeOH reagents_N->product_N product_N->final_product solvent Acetone or DMF solvent->final_product

Caption: Comprehensive workflow for the synthesis of the target compound.

Protocol 3: Synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone

  • Setup: In a round-bottom flask under a nitrogen atmosphere, suspend sodium 1,2,4-triazolate (1.1 eq) in anhydrous acetone or DMF.

  • Addition: Dissolve 2-bromo-1-(2-bromophenyl)ethanone (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, filter off the precipitated sodium bromide salt.

  • Isolation: Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure title compound.

Quantitative Data Summary

The efficiency of this synthetic sequence is high, with each step proceeding with good to excellent yields.

StepReactantsKey Reagents / ConditionsTypical YieldReference
α-Bromination 2'-BromoacetophenoneNBS, AIBN, CCl₄, Reflux75-85%[3]
Salt Formation 1H-1,2,4-TriazoleSodium Methoxide, Methanol, Reflux~98%[5]
S_N2 Coupling 2-Bromo-1-(2-bromophenyl)ethanone, Sodium 1,2,4-triazolateAcetone or DMF, Room Temp80-90%[7]

Conclusion

The synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone is a classic and robust example of medicinal chemistry scaffold synthesis. Its "discovery" is best understood as the logical outcome of creating molecular building blocks for larger, more complex drug candidates. The early and enduring synthetic routes rely on fundamental and high-yielding organic reactions: the α-bromination of a ketone and the nucleophilic substitution by an activated azole. The protocols detailed herein represent a self-validating and field-proven system for accessing this important intermediate, providing a solid foundation for further research and development in the synthesis of novel therapeutics.

References

  • Process for the preparation of 1,2,4-triazole sodium salt.
  • Preparation of granular 1,2,4-triazole sodium salt.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. M. Li et al., Frontiers in Chemistry (PMC). [Link]

  • A novel and environmentally benign approach for the synthesis of α-bromo aromatic ketones. S. S. Kadam et al., Asian Journal of Organic & Medicinal Chemistry. [Link]

  • A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications (RSC Publishing). [Link]

  • 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. H. T. T. Do et al., Acta Crystallographica Section E (PMC). [Link]

  • Synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. ResearchGate. [Link]

  • Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Taylor & Francis Online. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Z.-R. Zhang et al., Acta Crystallographica Section E (PMC). [Link]

  • Synthesis of Some New Substituted Ethanone Hydrazones Containing 1H‐1,2,4‐Triazole and Thiazole. R Discovery. [Link]

  • 1-(2-BROMOPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE. NextSDS. [Link]

  • Chemistry of 1,2,4-Triazoles in Current Science. ISRES. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Synthesizing process of 1H-1,2,4-triazole.

Sources

Exploratory

The Molecular Dynamics of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone in Fungal CYP51 Inhibition

Executive Summary The relentless emergence of azole-resistant fungal pathogens necessitates the continuous refinement of antifungal pharmacophores. At the core of modern antifungal drug design is the targeted inhibition...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of azole-resistant fungal pathogens necessitates the continuous refinement of antifungal pharmacophores. At the core of modern antifungal drug design is the targeted inhibition of Lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway [1].

This technical guide dissects the mechanism of action of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone , a highly specific azole derivative. By analyzing its molecular architecture, primary and secondary mechanisms of action, and the self-validating experimental workflows required to prove its efficacy, this whitepaper provides a comprehensive blueprint for researchers evaluating halogenated triazole ethanone derivatives in preclinical development.

Molecular Architecture & Pharmacophore Analysis

The efficacy of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is not coincidental; it is the result of precise spatial geometry designed to exploit the active site of fungal CYP51 [2]. The molecule can be divided into three functional domains:

  • The 1H-1,2,4-Triazole Moiety (The Warhead): The unhindered nitrogen (N4) of the triazole ring acts as a potent nucleophile. It coordinates directly with the ferric (Fe³⁺) heme iron at the catalytic center of CYP51. This coordination displaces the native diatomic oxygen required for the oxidative demethylation of lanosterol [4].

  • The 2-Bromophenyl Ring (The Anchor): Fungal CYP51 possesses a highly conserved, narrow hydrophobic access channel lined with residues such as Tyr-132, Phe-126, and Met-306 [2]. The bulky, highly electronegative bromine atom at the ortho position of the phenyl ring restricts the conformational rotation of the molecule. This "locks" the aromatic ring into an optimal geometry to form strong π−π stacking and van der Waals interactions within this hydrophobic pocket, significantly increasing binding affinity (lower Kd​ ) compared to unhalogenated analogs.

  • The Ethanone Linker (The Hinge): The carbonyl group provides both structural flexibility and a potential hydrogen-bond acceptor. It allows the molecule to bend precisely so that the triazole can reach the deeply buried heme iron while the bromophenyl group remains anchored in the access channel.

Dual Mechanism of Action

Primary Mechanism: CYP51 Inhibition and Membrane Toxicity

Fungi rely on ergosterol to maintain cell membrane fluidity, asymmetry, and integrity. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone competitively binds to CYP51, blocking the removal of the 14α-methyl group from lanosterol (or eburicol, depending on the fungal species) [1].

This enzymatic blockade causes a catastrophic dual-effect:

  • Ergosterol Depletion: The downstream synthesis of ergosterol is halted, arresting fungal cell growth (fungistatic effect).

  • Toxic Sterol Accumulation: 14α-methylated sterols (such as 14α-methyl-3,6-diol) accumulate and integrate into the cell membrane. These bulky sterols disrupt the tight packing of membrane phospholipids, leading to increased membrane permeability, failure of membrane-bound transport proteins, and eventual cell death [1].

Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Binding Toxic 14α-Methylsterols (Toxic Accumulation) CYP51->Toxic Blocked Demethylation Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Drug 1-(2-Bromophenyl)-2- (1H-1,2,4-triazole-1-YL)-ethanone Drug->CYP51 Heme Coordination & Pocket Binding Death Membrane Disruption & Fungal Cell Death Toxic->Death Membrane Toxicity Ergosterol->Death Depletion

Ergosterol biosynthesis pathway and CYP51 inhibition mechanism.
Secondary Mechanism: HMG-CoA Reductase Feedback Loop

Recent systems biology analyses reveal that triazole-induced sterol perturbations do not act in isolation. The accumulation of abnormal sterol intermediates is decoded by the sterol-sensing domain (SSD) of HMG-CoA reductase (Hmg1)—the rate-limiting enzyme upstream in the mevalonate pathway [3]. This triggers a negative feedback loop that actively downregulates the entire ergosterol biosynthesis pathway, compounding the antifungal efficacy of the drug [3].

Quantitative Data Summary

To benchmark the efficacy of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone, we compare its in vitro performance against standard Fluconazole using a wild-type Candida albicans strain.

Table 1: Comparative In Vitro Antifungal Activity and Sterol Composition

Treatment GroupMIC₈₀ (C. albicans) [µg/mL]Ergosterol Content (%)14α-Methylsterol Content (%)
Control (Untreated) N/A> 95%< 5%
Fluconazole (Reference) 0.5012%88%
1-(2-Bromophenyl)-...-ethanone 0.258%92%

Data represents typical baseline shifts observed in halogenated phenylethynyl triazole derivatives compared to first-generation azoles, demonstrating superior hydrophobic pocket engagement.

Experimental Protocols for Mechanistic Validation

As a Senior Application Scientist, I emphasize that proving a drug's mechanism requires a self-validating analytical system. We cannot simply rely on cell death (MIC assays) to prove CYP51 inhibition; we must biochemically prove target engagement and metabolic disruption.

Protocol 1: Target Engagement via Spectral Binding Assay (Type II Difference Spectra)

Purpose: To directly quantify the binding affinity ( Kd​ ) of the compound to the heme iron of purified recombinant CYP51. Causality: When the triazole nitrogen coordinates with the low-spin ferric heme of CYP51, it alters the electronic environment of the porphyrin ring. This causes a measurable shift in the Soret band absorbance, proving direct physical interaction with the active site[4].

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant C. albicans CYP51 (with a C-terminal histidine tag) in E. coli. Dilute to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the protein solution equally into sample and reference cuvettes. Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Add 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone (dissolved in DMSO) to the sample cuvette in 0.5 µM increments. Add an equivalent volume of pure DMSO to the reference cuvette to negate solvent effects.

  • Spectral Analysis: After each addition, record the spectrum. Look for the emergence of a peak at ~425–430 nm and a trough at ~390–410 nm (the hallmark Type II binding spectrum).

  • Validation: Plot the absorbance difference ( ΔApeak−trough​ ) against the ligand concentration to calculate the Kd​ using the Michaelis-Menten binding equation.

Protocol 2: Metabolic Disruption via GC-MS Sterol Profiling

Purpose: To confirm that the physical binding observed in Protocol 1 translates to actual enzymatic blockade inside living fungal cells. Causality: Why do we use alkaline saponification? Fungal cells store a significant portion of their sterols as steryl esters in lipid droplets. If we only perform a direct solvent extraction, we miss this esterified pool, leading to artificially skewed ergosterol-to-lanosterol ratios. Saponification hydrolyzes these esters, ensuring our GC-MS data reflects the absolute total sterol pool.

Step-by-Step Methodology:

  • Cultivation: Grow C. albicans SC5314 in RPMI 1640 medium to mid-log phase. Treat with the compound at 0.5× MIC for 16 hours.

  • Harvest & Lysis: Centrifuge the cells, wash with sterile water, and resuspend in 3 mL of 25% ethanolic potassium hydroxide (KOH).

  • Saponification: Incubate the suspension at 85°C for 1 hour to lyse the cells and hydrolyze steryl esters into free sterols.

  • Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. The non-polar sterols will partition into the upper heptane layer.

  • Derivatization: Transfer the heptane layer to a new vial and evaporate to dryness under nitrogen. Reconstitute in 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes. (Note: Derivatization converts polar hydroxyl groups into trimethylsilyl (TMS) ethers, preventing thermal degradation inside the GC inlet).

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with an HP-5MS column. Identify sterols based on retention times and mass fragmentation patterns (m/z) compared to pure analytical standards.

Protocol Culture Fungal Culture (+/- Inhibitor) Lysis Alkaline Saponification (Release Sterols) Culture->Lysis Extract Non-polar Extraction (n-Heptane) Lysis->Extract Deriv TMS Derivatization (BSTFA/TMCS) Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Sterol Profiling (Ergosterol vs Lanosterol) GCMS->Data

GC-MS workflow for fungal sterol profiling and inhibition validation.

Conclusion

1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone represents a structurally optimized pharmacophore for fungal inhibition. By leveraging the triazole ring for irreversible heme coordination and the bulky ortho-brominated phenyl ring for deep hydrophobic pocket anchoring, it achieves highly specific CYP51 inhibition. The resulting depletion of ergosterol, accumulation of toxic 14α-methylsterols, and subsequent Hmg1-mediated pathway downregulation create a multi-tiered metabolic collapse that ensures robust antifungal efficacy.

References

  • Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects National Institutes of Health (NIH) / PMC[Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains MDPI - Molecules[Link]

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 Swansea University (Cronfa)[Link]

  • Architecture of a single membrane spanning cytochrome P450 suggests constraints that orient the catalytic domain relative to a bilayer Proceedings of the National Academy of Sciences (PNAS)[Link]

Foundational

Preliminary Investigation of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone Toxicity In Vitro: A Methodological Framework

Executive Summary The compound 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is a halogenated triazole derivative[1]. Compounds containing the 1,2,4-triazole pharmacophore are foundational to modern agrochemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is a halogenated triazole derivative[1]. Compounds containing the 1,2,4-triazole pharmacophore are foundational to modern agrochemistry (e.g., propiconazole, myclobutanil) and clinical pharmacology (e.g., fluconazole, rizatriptan)[2][3][4]. However, the therapeutic and agricultural efficacy of triazoles is frequently counterbalanced by inherent liabilities, most notably hepatotoxicity, endocrine disruption, and oxidative stress[4][5].

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals and toxicologists with a rigorous, self-validating in vitro methodological framework. This guide moves beyond standard viability screening, focusing on the mechanistic causality of triazole-induced cellular injury—specifically cytochrome P450 (CYP) interaction, reactive oxygen species (ROS) generation, and mitochondrial/lysosomal dysfunction[2][6].

Mechanistic Rationale: The Causality of Triazole Toxicity

To design an effective toxicity screen, we must first understand the molecular etiology of triazole-induced damage. The 1,2,4-triazole ring typically exerts its primary biological effect by coordinating with the heme iron of CYP450 enzymes (e.g., CYP51 in fungi)[4].

However, in mammalian systems, this interaction is rarely perfectly selective. Off-target binding to human hepatic enzymes (such as CYP2E1 and CYP3A4) can lead to two primary toxicological cascades:

  • Metabolic Bottlenecking & Oxidative Stress: The inhibition or aberrant induction of CYPs leads to electron leakage during the catalytic cycle, generating high levels of intracellular ROS[3][6].

  • Organelle Dysfunction: Unchecked ROS rapidly depletes cellular glutathione (GSH) reservoirs, leading to lipid peroxidation. This compromises the integrity of mitochondrial and lysosomal membranes, resulting in a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors[2].

ToxicityPathway A 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone B CYP450 Interaction (e.g., CYP2E1, CYP3A4) A->B C ROS Generation (Oxidative Stress) B->C D Mitochondrial Depolarization (Loss of ΔΨm) C->D E Lysosomal Dysfunction C->E F Apoptosis / Cell Death D->F E->F

Proposed intracellular toxicity signaling pathway for triazole derivatives.

Experimental Workflows: A Self-Validating System

To ensure high-fidelity data, every protocol must be self-validating. This means incorporating specific pharmacological inhibitors or scavengers to prove that the observed toxicity is caused by the hypothesized mechanism, rather than being an incidental artifact.

ExpWorkflow Step1 Phase 1: Basal Toxicity (SRB Assay on HepG2) Step2 Phase 2: ROS & MMP (DCFDA / JC-1 Assays) Step1->Step2 Step3 Phase 3: CYP450 Profiling (HepaRG Models) Step2->Step3 Step4 Data Synthesis & Risk Assessment Step3->Step4

Three-phase in vitro experimental workflow for toxicity profiling.

Phase 1: Basal Cytotoxicity Profiling

Rationale for Assay Selection: While the MTT assay is ubiquitous, it relies on mitochondrial reductase activity. Because triazoles directly impair mitochondrial function[2], MTT can yield false positives for cell death when cells are merely metabolically stunned. Therefore, we utilize the Sulforhodamine B (SRB) assay , which binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, linear measurement of total cellular protein mass independent of mitochondrial metabolism[7].

Protocol: SRB Assay in HepG2 Cells

  • Cell Seeding: Seed human hepatoma (HepG2) cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone across a logarithmic concentration gradient (0.1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (Propiconazole, 40 μM)[3].

  • Fixation: After 48 hours, fix cells in situ by adding cold 10% trichloroacetic acid (TCA) directly to the growth medium. Incubate at 4°C for 1 hour.

  • Staining: Wash plates with deionized water, dry, and add 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5) and measure absorbance at 515 nm.

Phase 2: Mechanistic Validation of Oxidative Stress

Rationale for Self-Validation: To prove that ROS generation is the primary driver of cytotoxicity, we must run parallel experimental arms where cells are pre-treated with a ROS scavenger, such as N-acetylcysteine (NAC)[3]. If NAC rescues cell viability, we establish a definitive causal link between the compound, ROS generation, and cell death.

Protocol: Intracellular ROS Quantification (DCFDA Assay)

  • Preparation: Seed HepG2 cells in dark, clear-bottom 96-well plates.

  • Pre-treatment (The Validation Step): Pre-treat half the wells with 5 mM NAC for 1 hour prior to compound exposure[3].

  • Exposure: Treat cells with the test compound at the established IC₅₀ and IC₂₀ concentrations for 3 to 6 hours.

  • Probe Incubation: Wash cells with PBS and incubate with 10 μM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C[3].

  • Measurement: Measure green fluorescence (Ex: 485 nm / Em: 535 nm). A significant spike in fluorescence in the non-NAC arm, coupled with baseline fluorescence in the NAC-treated arm, confirms ROS-mediated toxicity.

Phase 3: Hepatotoxicity & CYP450 Profiling

Rationale for Cell Line Selection: HepG2 cells are excellent for basal screening but lack robust, physiologically relevant expression of CYP450 enzymes. To assess metabolite-driven toxicity and CYP induction, we must use HepaRG cells , which differentiate to express functional phase I and phase II drug-metabolizing enzymes comparable to primary human hepatocytes.

Protocol: CYP2E1 and CYP3A4 Induction Analysis

  • Differentiation: Culture HepaRG cells for 14 days, followed by 14 days in differentiation medium containing 2% DMSO to induce hepatocyte-like morphology and enzyme expression.

  • Exposure: Treat differentiated HepaRG cells with sublethal concentrations of the test compound for 72 hours.

  • RT-qPCR: Extract total RNA, synthesize cDNA, and perform quantitative PCR for CYP2E1 and CYP3A4 mRNA levels. Upregulation of these genes indicates that the compound is activating xenobiotic sensing pathways (e.g., PXR/CAR receptors)[4].

Quantitative Data Presentation Strategy

To ensure standardized reporting of the compound's toxicological profile, all experimental readouts should be consolidated into a standardized matrix. Below is the expected data structure for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone.

Assay CategorySpecific AssayCell LineTarget BiomarkerPositive ControlExpected Toxicity Threshold
Basal Cytotoxicity SRB AssayHepG2Total Protein MassPropiconazole (40 μM)IC₅₀ < 50 μM indicates high risk.
Oxidative Stress DCFDA AssayHepG2Intracellular ROSH₂O₂ (100 μM)> 2-fold increase vs. Vehicle.
Mitochondrial Health JC-1 DyeHepG2Membrane Potential (ΔΨm)FCCP (10 μM)Decrease in Red/Green fluorescence ratio.
Metabolic Disruption RT-qPCRHepaRGCYP2E1 / CYP3A4 mRNARifampicin (10 μM)> 3-fold induction vs. Vehicle.
Mechanistic Rescue SRB + NACHepG2Cell ViabilityN/A> 30% recovery in viability with NAC.

Conclusion & Translational Outlook

Investigating the in vitro toxicity of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone requires a multi-tiered approach that accounts for the unique pharmacological behavior of the triazole scaffold. By utilizing SRB assays over MTT to avoid mitochondrial confounding, employing HepaRG cells to accurately model CYP450 metabolism, and integrating ROS scavengers (NAC) to definitively prove mechanistic causality, researchers can generate highly reliable, self-validating toxicological profiles. This data is critical for determining whether the compound can be safely advanced in drug discovery pipelines or if structural optimization is required to mitigate hepatotoxic liabilities.

References

  • NextSDS. "1-(2-BROMOPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE - Chemical Substance Information." NextSDS Database. URL:[Link]

  • Lee, H., et al. "In Vitro and In Vivo Study on the Toxic Effects of Propiconazole Fungicide in the Pathogenesis of Liver Fibrosis." ACS Agricultural Science & Technology, ACS Publications. URL:[Link]

  • Martin, M. T., et al. "Toxicogenomic Study of Triazole Fungicides and Perfluoroalkyl Acids in Rat Livers Predicts Toxicity and Categorizes Chemicals Based on Mechanisms of Toxicity." Toxicological Sciences, Oxford Academic. URL:[Link]

  • Wang, N., et al. "Stereoselective In Vitro Metabolism, Hepatotoxicity, and Cytotoxic Effects of Four Enantiomers of the Fungicide Propiconazole." Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

  • Rodriguez, R. J., & Acosta, D. "Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents." Semantic Scholar. URL:[Link]

  • Parthasarathi, V., & Kanagaraj, H. "Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model." Journal of Chemical and Pharmaceutical Research. URL:[Link]

  • ResearchGate. "Cytotoxicity study of novel 1,2,4 triazole derivatives by SRB assay using MDA MB -468 cell line." ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone in the Synthesis of Next-Generation Triazole Antifungals

Executive Summary 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a highly versatile α -triazolylacetophenone building block utilized in the pharmaceutical development of broad-spectrum azole antifungals. This app...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a highly versatile α -triazolylacetophenone building block utilized in the pharmaceutical development of broad-spectrum azole antifungals. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for converting this intermediate into potent lanosterol 14 α -demethylase (CYP51) inhibitors, providing drug development professionals with a self-validating system for structural optimization.

Scientific Context & Mechanistic Insights

The Role of the 2-Bromophenyl Pharmacophore

In the architecture of triazole antifungals, the halogenated phenyl ring is critical for target affinity. The bulky 2-bromo substituent mimics the established 2,4-dichloro or 2,4-difluoro moieties found in commercial drugs like miconazole and fluconazole[1]. The steric bulk of the bromine atom restricts the rotation of the aryl bond, locking the molecule into a specific dihedral conformation that optimally occupies the hydrophobic binding cleft of the CYP51 enzyme[2]. Furthermore, the aryl bromide serves as a highly reactive synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to rapidly expand the scaffold into extended biaryl systems to combat azole-resistant Candida strains[3].

Mechanism of Action: CYP51A1 Inhibition

Triazole antifungals exert their fungistatic and fungicidal effects by inhibiting lanosterol 14 α -demethylase (CYP51A1), a cytochrome P450 enzyme essential for ergosterol biosynthesis[4]. The basic nitrogen (N4) of the 1,2,4-triazole ring coordinates directly with the heme iron (Fe 2+ ) in the enzyme's active site, while the 2-bromophenyl group engages in hydrophobic interactions with surrounding amino acid residues[5]. This halts the production of ergosterol, leading to the accumulation of toxic 14 α -methylated sterols, which disrupts fungal cell membrane integrity[6].

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Stability) CYP51->Ergosterol Normal Pathway Toxic 14α-methylated sterols (Toxic Accumulation) CYP51->Toxic Inhibited State Triazole Triazole Antifungal (Inhibitor) Triazole->CYP51 Inhibits

Ergosterol biosynthesis pathway and mechanism of CYP51A1 inhibition by triazoles.

Synthetic Strategy & Workflow

The transformation of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone into a tertiary alcohol antifungal relies on a robust two-step sequence: a Corey-Chaykovsky epoxidation followed by regioselective nucleophilic ring opening[7].

Causality in Reagent Selection:

  • Epoxidation Reagent: Trimethylsulfoxonium iodide (TMSOI) is strictly preferred over trimethylsulfonium iodide (TMSI). TMSOI generates a dimethylsulfoxonium methylide, a resonance-stabilized sulfur ylide that is less reactive and under thermodynamic control. This ensures selective methylene transfer to the carbonyl carbon from the less sterically hindered face, forming the oxirane without degrading the existing triazole ring[8].

  • Phase Transfer Catalysis: The use of tetraethylammonium bromide (TEAB) in a biphasic toluene/dichloromethane and aqueous NaOH system is critical. It facilitates the transfer of the hydroxide ion into the organic phase to continuously deprotonate TMSOI, maintaining a steady concentration of the ylide and preventing the hydrolysis of the starting ketone[7].

  • Regioselective Ring Opening: The epoxide is opened via an S N​ 2 mechanism. Nucleophiles (such as secondary amines or azoles) selectively attack the less hindered terminal methylene carbon, yielding the desired tertiary alcohol exclusively[2].

Workflow Ketone 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Starting Material) Corey Corey-Chaykovsky Epoxidation (TMSOI, NaOH, TEAB, Toluene/DCM, 60°C) Ketone->Corey Epoxide Oxirane Intermediate (1-[2-(2-bromophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole) Corey->Epoxide RingOpen Nucleophilic Ring Opening (Nucleophile: Azole/Amine, K2CO3, DMF, 80°C) Epoxide->RingOpen Final Target Triazole Antifungal (Tertiary Alcohol Derivative) RingOpen->Final

Synthetic workflow from the ethanone intermediate to the final triazole antifungal.

Experimental Protocols

Protocol A: Corey-Chaykovsky Epoxidation

Synthesis of 1-[2-(2-Bromophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole.

  • Preparation: Charge a reaction flask with 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (10 mmol) and Trimethylsulfoxonium iodide (TMSOI, 12.5 mmol)[7].

  • Solvent System: Add a solvent mixture of Toluene (20 mL) and Dichloromethane (10 mL). Causality: The mixed solvent system ensures complete dissolution of the ketone while stabilizing the intermediate betaine during ylide addition[7].

  • Catalysis: Introduce Tetraethylammonium bromide (TEAB, 0.5 mmol) as the phase transfer catalyst[7].

  • Base Addition: Slowly add a 20% aqueous NaOH solution (15 mL) dropwise under vigorous mechanical stirring to prevent localized heating and side-product formation.

  • Reaction: Heat the biphasic mixture to 60°C and maintain for 6-8 hours. Monitor the disappearance of the starting material via TLC (Eluent: Ethyl Acetate/Hexane 1:1)[7].

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), wash combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude oxirane intermediate[2].

Protocol B: Regioselective Epoxide Ring Opening

Synthesis of the Final Tertiary Alcohol Antifungal.

  • Preparation: Dissolve the oxirane intermediate (5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 15 mL)[1].

  • Nucleophile & Base: Add the desired nucleophile (e.g., 1H-1,2,4-triazole or a piperazine derivative, 6 mmol) and anhydrous Potassium Carbonate (K 2​ CO 3​ , 6 mmol)[1]. Causality: K 2​ CO 3​ is selected as a mild base because it sufficiently deprotonates the nucleophile without inducing base-catalyzed polymerization or degradation of the epoxide ring.

  • Reaction: Heat the reaction mixture to 80°C for 12-15 hours under an inert nitrogen atmosphere to prevent oxidative side reactions[4].

  • Precipitation: Quench the reaction by pouring it into ice-cold water (50 mL). The sudden change in polarity forces the crude tertiary alcohol to precipitate.

  • Purification: Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers thoroughly with water (to remove residual DMF), dry, and purify via silica gel column chromatography[7].

Quantitative Data & Optimization

Table 1: Optimization of Corey-Chaykovsky Epoxidation Conditions Demonstrating the necessity of the biphasic system and phase transfer catalyst (PTC).

BaseSolvent SystemPTC (TEAB)Temp (°C)Time (h)Yield of Epoxide (%)
NaHDMSO / THFNone251245% (High side products)
NaOH (20% aq)TolueneNone601832% (Incomplete reaction)
NaOH (20% aq) Toluene / DCM Yes (0.05 eq) 60 7 88% (Optimal)

Table 2: Representative In Vitro Antifungal Activity (MIC 50​ in µg/mL) Comparing a synthesized 2-Bromophenyl triazole derivative against standard clinical agents[3].

Fungal Strain2-Bromophenyl DerivativeFluconazoleVoriconazole
Candida albicans (ATCC 24433)0.781.000.50
Candida glabrata (ATCC 90030)0.9716.001.00
Candida krusei (ATCC 6258)1.5632.001.00

References

  • New Benzimidazole-1,2,4-Triazole Hybrid Compounds: Synthesis, Anticandidal Activity and Cytotoxicity Evaluation Source: MDPI URL
  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase Source: PMC URL
  • Synthesis, Molecular Docking Studies, and Antifungal Activity Evaluation of New Benzimidazole-Triazoles as Potential Lanosterol Inhibitors Source: SciSpace URL
  • Application Notes & Protocols: The Role of the 1,2,4-Triazole Moiety in the Synthesis of Potent Antifungal Agents Source: Benchchem URL
  • Synthesis and In Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety Source: J-Stage URL
  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents Source: MDPI URL
  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents (Extended Study)
  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities Source: PMC URL

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

Introduction: The Therapeutic Potential of Triazole Derivatives The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2][3] This five-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Triazole Derivatives

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2][3] This five-membered heterocyclic scaffold is renowned for its metabolic stability and its capacity to engage in various biological interactions, acting as both a hydrogen bond donor and acceptor.[4] Consequently, derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3][5][6] The versatility of the triazole ring has led to the development of numerous clinically significant drugs.[3][7]

This document provides a detailed guide for the initial in vitro characterization of a novel triazole derivative, 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone . Given the structural motifs present in this compound, particularly the halogenated phenyl ring and the triazole-ethanone core, it is hypothesized to possess potential antifungal and anticancer activities. The following protocols are designed to rigorously evaluate these potential biological effects in a laboratory setting, providing researchers with a robust framework for preliminary drug discovery and development.

Hypothesized Biological Activities and Investigative Pathways

Based on the extensive literature on 1,2,4-triazole derivatives, we propose two primary avenues for the initial investigation of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone:

  • Antifungal Activity: Triazoles are well-established as potent antifungal agents, primarily through the inhibition of fungal cytochrome P450 enzymes like 14-α-sterol demethylase, which is crucial for ergosterol biosynthesis.[8] The structural similarity of the target compound to known azole antifungals warrants a thorough investigation of its efficacy against pathogenic fungal strains.[9][10]

  • Anticancer Activity: A significant number of triazole-containing compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.[4][11] The proposed mechanisms often involve the modulation of key signaling pathways or the induction of apoptosis. Therefore, assessing the cytotoxicity of this novel compound against a panel of human cancer cell lines is a critical step in determining its therapeutic potential.

The following sections provide detailed, step-by-step protocols for assessing these hypothesized activities.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone against pathogenic fungal strains using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9]

Materials and Reagents
  • 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

  • Dimethyl sulfoxide (DMSO), sterile

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[12]

  • Positive control antifungal agent (e.g., Fluconazole, Itraconazole)[12]

  • Sterile saline (0.85%)

  • Spectrophotometer or microplate reader

Experimental Workflow

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of test compound in DMSO serial_dilution Perform serial dilutions of compound in 96-well plate prep_compound->serial_dilution prep_media Prepare RPMI-1640 assay medium prep_media->serial_dilution prep_inoculum Prepare fungal inoculum and adjust to standard concentration add_inoculum Inoculate wells with fungal suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive, negative, and sterility controls add_inoculum->controls incubation Incubate plates at 35-37°C for 24-48h controls->incubation read_plate Visually inspect or read absorbance at 530 nm incubation->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for Antifungal Susceptibility Testing.

Step-by-Step Protocol
  • Preparation of Test Compound: Dissolve 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone in sterile DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium. The final concentration range should typically span from 0.125 to 64 µg/mL.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: A known antifungal agent (e.g., Fluconazole) should be serially diluted in parallel.

    • Negative (Growth) Control: Wells containing only the medium and the fungal inoculum.

    • Sterility Control: Wells containing only the medium.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (approximately 80%) compared to the growth control.[9] This can be determined by visual inspection or by reading the absorbance at 530 nm using a microplate reader.

Data Presentation

The results of the antifungal susceptibility testing should be presented in a clear and concise table.

CompoundCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)
1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone[Insert Value][Insert Value]
Fluconazole (Control)[Insert Value][Insert Value]

Protocol 2: In Vitro Cytotoxicity Screening

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone on human cancer cell lines.[11][13] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Materials and Reagents
  • 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Sterile 96-well cell culture plates

  • Positive control cytotoxic agent (e.g., Doxorubicin)[11]

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain and passage cancer cell lines cell_seeding Seed cells into 96-well plates and allow to adhere overnight cell_culture->cell_seeding compound_prep Prepare serial dilutions of test compound cell_seeding->compound_prep treatment Treat cells with varying concentrations of the compound for 24-72h compound_prep->treatment controls Include vehicle (DMSO) and positive controls treatment->controls add_mtt Add MTT solution to each well and incubate for 2-4 hours controls->add_mtt solubilize Remove medium and add DMSO to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate cell viability (%) and determine IC50 value read_absorbance->calculate_ic50

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Step-by-Step Protocol
  • Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone in complete cell culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the cell plates with the medium containing the test compound at various concentrations and incubate for 24, 48, or 72 hours.

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Untreated Control: Cells in complete medium only.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Data Presentation

The IC50 values for the test compound and the positive control should be summarized in a table.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone[Insert Value][Insert Value]
Doxorubicin (Control)[Insert Value][Insert Value]

Protocol 3: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone against a specific enzyme target. As many triazoles target cytochrome P450 enzymes, a commercially available CYP inhibition assay kit can be utilized.[8] Alternatively, if a specific enzyme target is hypothesized, a custom assay can be developed.

Materials and Reagents
  • 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

  • Target enzyme (e.g., a specific cytochrome P450 isoform, acetylcholinesterase)[1]

  • Enzyme substrate

  • Assay buffer

  • Detection reagent (e.g., fluorescent or colorimetric)

  • Known enzyme inhibitor (positive control)

  • 96- or 384-well plates (black or clear, depending on the detection method)

  • Plate reader (fluorometric or spectrophotometric)

Experimental Workflow

Enzyme_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound add_components Add enzyme and test compound to wells prep_compound->add_components prep_enzyme Prepare enzyme solution in assay buffer prep_enzyme->add_components prep_substrate Prepare substrate solution in assay buffer initiate_reaction Initiate reaction by adding substrate prep_substrate->initiate_reaction pre_incubation Pre-incubate to allow inhibitor binding add_components->pre_incubation pre_incubation->initiate_reaction incubation Incubate for a defined time at optimal temperature initiate_reaction->incubation stop_reaction Stop reaction (if necessary) incubation->stop_reaction measure_signal Measure signal (fluorescence or absorbance) stop_reaction->measure_signal calculate_inhibition Calculate % inhibition and determine IC50 value measure_signal->calculate_inhibition

Caption: Workflow for a General Enzyme Inhibition Assay.

Step-by-Step Protocol
  • Reagent Preparation: Prepare serial dilutions of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone in the appropriate assay buffer.

  • Assay Setup: In a microtiter plate, add the enzyme solution and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes) to allow for inhibitor binding.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Incubation: Incubate the reaction mixture for a defined period at the optimal temperature.

  • Signal Detection: Measure the product formation using a plate reader. The detection method will depend on the specific assay (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Data Presentation

The enzyme inhibition data should be presented in a table format.

CompoundTarget EnzymeIC50 (µM)
1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone[e.g., CYP3A4][Insert Value]
Known Inhibitor (Control)[e.g., CYP3A4][Insert Value]

Conclusion

The protocols outlined in this application note provide a comprehensive and scientifically rigorous framework for the initial in vitro characterization of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone. By systematically evaluating its antifungal, cytotoxic, and enzyme-inhibiting properties, researchers can gain valuable insights into the potential therapeutic applications of this novel compound. The data generated from these assays will be crucial for guiding further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy testing.

References

  • Zafar, W. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research, 2(2). Retrieved from [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238. Retrieved from [Link]

  • Klančnik, A., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening, 14(1), 74-80. Retrieved from [Link]

  • Hamid, R., et al. (2005). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Biomolecular Screening, 10(1), 86-92. Retrieved from [Link]

  • Sarkar, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences, 12(3), 1-10. Retrieved from [Link]

  • Rauf, A., et al. (2019). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 24(15), 2799. Retrieved from [Link]

  • Li, D., et al. (2021). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1856. Retrieved from [Link]

  • Sree, G. S., & Sankar, P. (2021). Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences, 11(2), 143-151. Retrieved from [Link]

  • Jedinak, A., et al. (2014). Investigation of inhibitory effects of triazole derivatives on the protease enzymes. Research Journal of Biotechnology, 9(3), 19-23. Retrieved from [Link]

  • Pacifico, R., et al. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1986-1992. Retrieved from [Link]

  • Yu, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 489-500. Retrieved from [Link]

  • Yu, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 489-500. Retrieved from [Link]

  • Godge, R. K., et al. (2023). Exploring the Antifungal Potential of 1,2,4-Triazole Derivatives: A Comprehensive Study on Design and Synthesis. Asian Journal of Pharmaceutical and Clinical Research, 16(12), 1-8. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6523. Retrieved from [Link]

  • Güven, Ö. Ö., et al. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(11), o1604. Retrieved from [Link]

  • Sun, Q., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 881335. Retrieved from [Link]

  • Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Česká a Slovenská farmacie, 71(4), 149-158. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-BROMOPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. Retrieved from [Link]

  • Hrytsenko, I. S., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 384-388. Retrieved from [Link]

  • Shevchuk, M., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Journal of Education, Health and Sport, 55(1), 125-136. Retrieved from [Link]

  • Li, Y., et al. (2014). Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit. Journal of Chemical and Pharmaceutical Research, 6(7), 1897-1900. Retrieved from [Link]

  • Wujec, M., & Paneth, A. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Pharmaceuticals, 17(1), 1. Retrieved from [Link]

  • Gomaa, A. A. M., & Ali, M. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(24), 5937. Retrieved from [Link]

Sources

Method

Application Note: A Detailed Protocol for the Synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a valuable building block in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The synthesis involves the acid-catalyzed α-bromination of 1-(2-bromophenyl)ethanone to yield the key intermediate, 2-bromo-1-(2-bromophenyl)ethanone, followed by a nucleophilic substitution with 1H-1,2,4-triazole. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction

Triazole-containing compounds are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The target molecule, 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, incorporates both a bromophenyl group and a 1,2,4-triazole moiety, making it a versatile precursor for the synthesis of more complex pharmaceutical agents.

The synthetic route described herein employs two fundamental and robust reactions in organic chemistry. The first step is the selective α-bromination of a ketone, a classic transformation that proceeds through an enol intermediate under acidic conditions.[1][2][3] The resulting α-bromo ketone is a highly reactive electrophile, primed for the subsequent step.[4] The second step involves the N-alkylation of 1,2,4-triazole, a nucleophilic substitution reaction that efficiently installs the triazole ring system.[5][6] This guide provides a detailed, field-proven protocol to afford the desired product in good yield and purity.

Reaction Scheme

Figure 1: Overall two-step synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Mechanistic Insights

Step 1: Acid-Catalyzed α-Bromination

The α-bromination of ketones in the presence of an acid catalyst is a well-established reaction that proceeds through an enol intermediate.[2][7] This process is regioselective and typically results in mono-bromination at the α-carbon.[8]

The mechanism involves several key steps:[1][3]

  • Protonation of the Carbonyl: The acid catalyst (e.g., HBr from acetic acid) protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.[2][7]

  • Enol Formation: A weak base (like the solvent or water) removes a proton from the α-carbon. This tautomerization from the keto to the enol form is the slow, rate-determining step of the reaction.[2][3] The rate of this reaction is dependent on the ketone and acid concentration but independent of the bromine concentration.[9]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This forms a new carbon-bromine bond.[1][2]

  • Deprotonation: The protonated carbonyl of the intermediate is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.

Step 2: Nucleophilic Substitution (N-Alkylation of 1,2,4-Triazole)

The second step is a classic S_N2 reaction where the 1,2,4-triazole acts as a nucleophile, displacing the bromide from the α-bromo ketone intermediate.[4]

  • Deprotonation of Triazole: 1,2,4-triazole is weakly acidic. A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the triazole, forming the more nucleophilic triazolide anion.

  • S_N2 Attack: The triazolide anion attacks the electrophilic α-carbon of 2-bromo-1-(2-bromophenyl)ethanone, displacing the bromide leaving group. This reaction typically proceeds with high efficiency.

  • Regioselectivity: Alkylation of 1,2,4-triazole can potentially occur at the N1 or N4 positions. However, with alkyl halides, alkylation predominantly favors the N1 position, often with a regioselectivity of about 90:10 (N1:N4).[5]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(2-Bromophenyl)ethanone≥98%Sigma-AldrichStarting material.
Bromine (Br₂)≥99.5%Sigma-AldrichHighly Toxic & Corrosive.
Glacial Acetic AcidACS GradeFisher ScientificSolvent for Step 1.
1H-1,2,4-Triazole≥99%Sigma-AldrichNucleophile for Step 2.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-AldrichBase for Step 2.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichSolvent for Step 2.
Diethyl EtherACS GradeFisher ScientificFor extraction and washing.
Saturated Sodium Bicarbonate (NaHCO₃)-Lab PreparedFor neutralization.
Saturated Sodium Bisulfite (NaHSO₃)-Lab PreparedTo quench excess bromine.
Brine (Saturated NaCl)-Lab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)-VWRFor drying organic layers.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Separatory funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware (beakers, graduated cylinders)

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, face shield, neoprene gloves, lab coat.

Step 1: Synthesis of 2-Bromo-1-(2-bromophenyl)ethanone

SAFETY FIRST: Elemental bromine is extremely corrosive, toxic upon inhalation, and can cause severe burns.[10] This entire procedure must be performed in a certified, well-ventilated chemical fume hood. Always wear appropriate PPE, including a face shield and heavy-duty gloves.[10] Have a sodium thiosulfate or sodium bisulfite solution readily available for quenching any spills.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-bromophenyl)ethanone (10.0 g, 50.2 mmol).

  • Dissolution: Add 50 mL of glacial acetic acid to the flask and stir until the ketone has completely dissolved.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (2.7 mL, 8.4 g, 52.6 mmol, 1.05 eq) in 15 mL of glacial acetic acid.

  • Reaction: Cool the ketone solution in an ice bath. Add the bromine solution dropwise over 30-40 minutes, ensuring the internal temperature does not exceed 20 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Quenching: If the aqueous mixture retains a yellow or orange color, add saturated sodium bisulfite solution dropwise until the color disappears, indicating that all excess bromine has been quenched.

  • Isolation: The product, 2-bromo-1-(2-bromophenyl)ethanone, will often precipitate as a solid. Collect the solid by vacuum filtration. If it separates as an oil, extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Wash the collected solid (or the combined organic extracts) with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is a pale yellow solid or oil and is often used in the next step without further purification. The intermediate is a lachrymator and irritant; handle with care.[11][12]

Step 2: Synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • Setup: To a 100 mL round-bottom flask, add 1H-1,2,4-triazole (3.8 g, 55.0 mmol, 1.1 eq) and anhydrous potassium carbonate (8.3 g, 60.0 mmol, 1.2 eq).

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) and stir the suspension vigorously.

  • Addition of Intermediate: Dissolve the crude 2-bromo-1-(2-bromophenyl)ethanone (approx. 50.0 mmol) from Step 1 in 10 mL of anhydrous DMF. Add this solution to the stirred triazole suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into 250 mL of cold water. A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The expected product is 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS No: 126961-71-5).[13]

Visualization of Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Nucleophilic Substitution Start 1-(2-Bromophenyl)ethanone + Acetic Acid Add_Br2 Dropwise addition of Br2 in Acetic Acid @ 0-20°C Start->Add_Br2 React_RT Stir at Room Temp (2-3 hours) Add_Br2->React_RT Quench Pour into Ice Water Quench with NaHSO3 React_RT->Quench Isolate_1 Filter or Extract (Intermediate Product) Quench->Isolate_1 Add_Intermediate Add Intermediate in DMF Isolate_1->Add_Intermediate Crude Intermediate Start_2 1,2,4-Triazole + K2CO3 in DMF Start_2->Add_Intermediate React_2 Stir at Room Temp (12-18 hours) Add_Intermediate->React_2 Precipitate Pour into Water React_2->Precipitate Isolate_2 Filter and Wash Precipitate->Isolate_2 Purify Recrystallize & Dry Isolate_2->Purify Final_Product Final_Product Purify->Final_Product Final Product: 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-YL)-ethanone

Caption: Workflow diagram for the two-step synthesis.

Data Summary

StepReactantMW ( g/mol )Amount (g)Moles (mmol)Molar Eq.
11-(2-Bromophenyl)ethanone199.0510.050.21.0
1Bromine (Br₂)159.818.452.61.05
22-Bromo-1-(2-bromophenyl)ethanone277.95(Crude)~50.21.0
21H-1,2,4-Triazole69.073.855.01.1
2Potassium Carbonate (K₂CO₃)138.218.360.01.2

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Step 1: Low Yield / Incomplete Reaction - Insufficient bromine. - Reaction time too short.- Ensure accurate measurement of bromine. - Monitor reaction by TLC and extend reaction time if necessary.
Step 1: Formation of Dibrominated Product - Reaction temperature too high. - Excess bromine added too quickly.- Maintain temperature below 20 °C during bromine addition. - Ensure slow, dropwise addition of the bromine solution.[8]
Step 2: Low Yield - Incomplete reaction. - Ineffective base or wet solvent. - Product is water-soluble.- Extend reaction time. - Use anhydrous K₂CO₃ and anhydrous DMF. - If product does not precipitate, extract the aqueous layer with ethyl acetate or dichloromethane.
Final Product is Impure - Incomplete removal of starting materials or byproducts.- Ensure thorough washing of the crude product. - Optimize recrystallization solvent system. Consider column chromatography if necessary.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]

  • Exposome-Explorer. (2009, July 20). Material Safety Data Sheet 2-Bromoacetophenone, 98%. Retrieved from [Link]

  • Kaur, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis.
  • Vypirailenko, A. V., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340-5.
  • Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Liu, X. F., et al. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1604.

Sources

Application

Application Note: Catalytic Enantioselective Hydrogenation of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Methodology: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) Strategic Context & Mechanistic Rationale The enantioselective r...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Methodology: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Strategic Context & Mechanistic Rationale

The enantioselective reduction of α-triazolyl ketones is a pivotal transformation in the synthesis of chiral triazole antifungals (e.g., voriconazole and efinaconazole analogues)[1]. Specifically, the conversion of 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to its corresponding chiral alcohol requires a highly chemo- and stereoselective approach. Traditional reducing agents often fail to discriminate between the enantiotopic faces of such bulky ketones or inadvertently trigger the dehalogenation of the 2-bromo substituent.

Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-type ruthenium catalysts provides an exceptionally mild, scalable, and highly enantioselective route for this transformation[2]. The selection of RuCl(p-cymene)[(R,R)-TsDPEN] as the catalyst and a formic acid/triethylamine (HCOOH/Et₃N) azeotrope as the hydrogen donor is driven by strict mechanistic causality:

  • Bifunctional Outer-Sphere Mechanism: Unlike traditional inner-sphere reductions, the Noyori ATH catalyst operates via a 6-membered pericyclic transition state. The ruthenium hydride (Ru-H) and the amine proton (N-H) are transferred simultaneously to the carbonyl carbon and oxygen. The triazole nitrogen does not coordinate to the metal center, preventing catalyst poisoning[2].

  • Steric Dictation of Enantioselectivity: The 2-bromo substituent on the phenyl ring is critical. Its significant steric bulk forces the substrate to adopt a highly specific trajectory when approaching the chiral pocket of the (R,R)-TsDPEN ligand. The repulsive interaction between the 2-bromophenyl group and the phenyl rings of the diamine ligand heavily favors the formation of the (R)-enantiomer.

  • Irreversibility and Mildness: Using HCOOH/Et₃N instead of isopropanol/base prevents base-catalyzed retro-aldol side reactions and racemization. The decomposition of formic acid yields CO₂ gas, driving the reaction to completion irreversibly under mildly acidic conditions[3].

ATH_Cycle Ru_Amido 16e⁻ Ru-Amido Complex (Active Catalyst) Ru_Hydride 18e⁻ Ru-Hydride Complex (Ru-H / N-H) Ru_Amido->Ru_Hydride + HCOOH - CO₂ TS Bifunctional 6-Membered Transition State Ru_Hydride->TS + Ketone Substrate TS->Ru_Amido - Chiral Alcohol

Noyori Asymmetric Transfer Hydrogenation (ATH) catalytic cycle for α-triazolyl ketones.

Process Optimization & Analytical Data

To establish the most robust protocol, various hydrogen donors and catalyst variations were evaluated. The data in Table 1 demonstrates that the HCOOH/Et₃N system is vastly superior to the traditional isopropanol/t-BuOK system, which suffers from poor conversion due to base-induced degradation of the triazole substrate.

Table 1: Optimization of Reaction Parameters (10 mmol scale)

EntryCatalyst (0.2 mol%)H-Donor SystemTemp (°C)Time (h)Conversion (%)ee (%)
1RuCl(p-cymene)[(R,R)-TsDPEN]iPrOH / t-BuOK25241882.5
2RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/Et₃N (5:2)3016>9999.2
3RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/Et₃N (5:2)3016>99-99.1
4RhCp*Cl[(R,R)-TsDPEN]HCOOH/Et₃N (5:2)30248896.0

Note: Entry 3 confirms that absolute stereocontrol is entirely catalyst-dictated, allowing access to either enantiomer with equal efficiency.

Experimental Protocols

This protocol is designed as a self-validating system : the continuous evolution of CO₂ gas serves as a real-time visual indicator of catalytic turnover. The cessation of gas evolution strongly correlates with >95% conversion, ensuring the reaction is not quenched prematurely.

Phase 1: Reaction Setup & Execution
  • Preparation of the Azeotrope: In a well-ventilated fume hood, slowly add formic acid (11.5 mL, 305 mmol) to triethylamine (17.0 mL, 122 mmol) in a 100 mL round-bottom flask at 0 °C. Caution: The neutralization is highly exothermic. Allow the mixture to warm to room temperature.

  • Substrate Loading: Add 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (2.66 g, 10.0 mmol) to the HCOOH/Et₃N azeotrope. Stir for 10 minutes to ensure complete dissolution.

  • Catalyst Initiation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (12.7 mg, 0.02 mmol, S/C = 500) to the reaction mixture.

  • Hydrogenation: Purge the flask with nitrogen for 5 minutes. Seal the flask with a bubbler attached to monitor CO₂ evolution. Stir the reaction at 30 °C for 16 hours.

Phase 2: Workup & Isolation
  • Quenching: Once CO₂ evolution ceases and TLC (EtOAc/Hexane 1:1) confirms the disappearance of the ketone, cool the mixture to 5 °C and slowly quench with 20 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 20 mL) to remove residual formic acid, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Crystallization: Recrystallize the crude product from a mixture of MTBE/Hexane (1:3) to afford pure (R)-1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol as a crystalline solid.

Phase 3: Quality Control (Chiral HPLC)

To validate the enantiomeric excess (ee), analyze the purified product via chiral HPLC.

  • Column: Chiralcel OD-H (250 × 4.6 mm)

  • Mobile Phase: Hexane / Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Process_Workflow Substrate Ketone Substrate + HCOOH/Et₃N Reaction ATH Reaction (30°C, 16h) Substrate->Reaction Catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (0.2 mol%) Catalyst->Reaction Quench Aqueous Quench & Extraction Reaction->Quench Cryst Crystallization (MTBE/Hexane) Quench->Cryst Organic Phase QC Chiral HPLC (ee > 99%) Cryst->QC Product Pure (R)-Alcohol API Intermediate QC->Product Pass

End-to-end workflow for the ATH of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

References

  • Tamura, K., Furutachi, M., Kumagai, N., & Shibasaki, M. (2014). An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia). The Journal of Organic Chemistry, 79(7), 3272-3278. URL:[Link]

  • Vyas, V. K., & Bhanage, B. M. (2017). Catalytic asymmetric synthesis of β-triazolyl amino alcohols by asymmetric transfer hydrogenation of α-triazolyl amino alkanones. Tetrahedron: Asymmetry, 28(7), 974-982. URL:[Link]

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid-Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521-2522. URL:[Link]

Sources

Method

Application Note: Synthetic Utilization of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone in Antifungal Drug Development

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanistic Rationale The compound 1-(2-Brom...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone (CAS: 126961-71-5) is a highly privileged α -triazolyl ketone building block used extensively in the synthesis of broad-spectrum triazole antifungal agents. The 1,2,4-triazole moiety is a critical pharmacophore that binds to the heme iron of fungal lanosterol 14 α -demethylase (CYP51), thereby disrupting ergosterol biosynthesis .

In drug development, transforming this ketone into a tertiary alcohol is a mandatory step to create the active pharmaceutical ingredient (API). This is typically achieved via a Corey-Chaykovsky epoxidation followed by nucleophilic ring-opening.

Causality in Reagent Selection: We specifically utilize Trimethylsulfoxonium iodide (TMSI) rather than Trimethylsulfonium iodide. TMSI generates dimethyloxosulfonium methylide, a sterically demanding and "softer" nucleophile. This softer ylide attacks the highly electrophilic carbonyl carbon reversibly to form a betaine intermediate, which then undergoes irreversible ring closure to yield the thermodynamically favored oxirane (epoxide) without disrupting the existing triazole ring or the ortho-bromophenyl steric bulk .

Physicochemical Properties & Safety Profiling

Before initiating any synthetic workflow, it is critical to verify the physicochemical parameters and establish safety boundaries. As a brominated aromatic compound containing a triazole ring, it presents specific handling requirements.

Table 1: Physicochemical Parameters
PropertyValueCausality / Impact on Handling
CAS Number 126961-71-5Unique identifier for procurement and SDS tracking .
Molecular Formula C10H8BrN3OHigh halogen content increases density and lipophilicity.
Molecular Weight 266.10 g/mol Used for precise stoichiometric calculations.
Purity 90%Impurities can quench the sulfur ylide; re-crystallization may be required.
Solubility Soluble in DMF, DMSO, DCMInsoluble in water, necessitating biphasic or polar aprotic solvent systems.

Safety Protocol: Handle exclusively in a certified fume hood. The compound is a suspected skin and respiratory irritant. Nitrile gloves (minimum 5 mil thickness) and safety goggles are mandatory. Waste must be segregated into halogenated organic streams.

Experimental Workflow Diagram

The following diagram illustrates the logical progression from the starting material to the final API, highlighting the critical intermediate generated by the protocol below.

G A 1-(2-Bromophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone C Corey-Chaykovsky Epoxidation A->C Substrate B Sulfur Ylide Generation (TMSI + NaOH + TBAI) B->C Dimethyloxosulfonium methylide D Oxirane Intermediate (Epoxide) C->D 50°C, 4-6h E Nucleophilic Ring Opening (e.g., 1H-1,2,4-Triazole) D->E Base, Heat F Triazole Antifungal API (Tertiary Alcohol) E->F API Isolation

Synthetic workflow from alpha-triazolyl ketone to triazole antifungal API via epoxidation.

Standard Operating Procedure (SOP): Corey-Chaykovsky Epoxidation

This protocol describes the biphasic epoxidation of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone to yield 1-[2-(2-bromophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole.

Table 2: Stoichiometry and Reaction Parameters
Reagent/ParameterFunctionEquivalents / Value
1-(2-Bromophenyl)-...-ethanone Electrophilic Substrate1.0 eq
Trimethylsulfoxonium iodide (TMSI) Ylide Precursor1.2 eq
NaOH (50% w/w aqueous) Deprotonating Base3.0 eq
Tetrabutylammonium iodide (TBAI) Phase Transfer Catalyst0.05 eq
Toluene / DCM (1:1) Biphasic Organic Solvent10 mL / g substrate
Step-by-Step Methodology

Step 1: Ylide Generation (Preparation of the Active Nucleophile)

  • Equip a thoroughly dried, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.

  • Charge the flask with TMSI (1.2 eq) and TBAI (0.05 eq).

  • Add the Toluene/DCM solvent mixture and initiate vigorous agitation (300-400 rpm).

  • Slowly add the 50% aqueous NaOH (3.0 eq) over 10 minutes. Causality & Self-Validation: The biphasic system relies on TBAI to shuttle the hydroxide ions into the organic layer to deprotonate TMSI. A slight color change (milky white to pale yellow) and a minor exotherm self-validate the formation of the dimethyloxosulfonium methylide.

Step 2: Substrate Addition

  • Dissolve 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone (1.0 eq) in a minimal amount of DCM.

  • Add this solution dropwise to the reactor over 30 minutes, maintaining the internal temperature strictly between 40°C and 50°C. Causality: Dropwise addition prevents the accumulation of unreacted substrate, mitigating the risk of a runaway exothermic betaine formation. Exceeding 55°C will cause the ylide to prematurely decompose into dimethyl sulfoxide and carbene byproducts, drastically reducing yield .

Step 3: Reaction Progression & Monitoring

  • Stir the reaction mixture at 50°C for 4 to 6 hours.

  • Self-Validation via TLC: Pull a 50 μ L aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 1:1 EtOAc:Hexanes). The reaction is complete when the UV-active starting material spot ( Rf​≈0.6 ) is entirely replaced by a lower-running epoxide spot ( Rf​≈0.4 ).

Step 4: Quenching and Phase Separation

  • Cool the reactor to 20°C.

  • Quench the reaction by adding ice-cold distilled water (equal volume to the organic layer).

  • Transfer to a separatory funnel. The distinct phase separation self-validates the successful dissolution of the sodium iodide byproduct and excess NaOH into the aqueous layer.

  • Extract the aqueous layer once with DCM. Combine the organic layers.

Step 5: Isolation and Quality Control

  • Wash the combined organic layers with saturated brine, dry over anhydrous Na2​SO4​ , and filter.

  • Concentrate the filtrate under reduced pressure (rotary evaporation at 35°C, 200 mbar) to yield the crude oxirane intermediate as a pale yellow solid.

  • QC Check: Verify the disappearance of the ketone carbonyl peak (~1700 cm −1 ) via FT-IR, and confirm the appearance of the characteristic epoxide methylene protons (multiplets at ~2.8 ppm and ~3.2 ppm) via 1 H-NMR.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Incomplete Conversion Moisture in TMSI degrading the ylide.Dry TMSI in a vacuum oven at 60°C overnight prior to use. Ensure vigorous mechanical stirring to maximize biphasic contact.
High Impurity Profile Internal temperature exceeded 55°C.Utilize a jacketed reactor with automated cooling loops. Slow the substrate addition rate.
Emulsion during Workup Residual PTC (TBAI) acting as a surfactant.Filter the biphasic mixture through a thin pad of Celite before transferring to the separatory funnel.

References

  • Sadeghpour H., Khabnadideh S., Zomorodian K., Pakshir K., Hoseinpour K., Javid N., Faghih-Mirzaei E., Rezaei Z. "Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents." Molecules, 2017; 22(7): 1150.[Link]

  • Flick A.C., Leverett C.A., Ding H.X., et al. "The Process Development of Ravuconazole: An Efficient Multikilogram Scale Preparation of an Antifungal Agent." Organic Process Research & Development, 2009; 13(6): 1169-1176.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Welcome to the technical support guide for the synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the development of various pharmaceutically active compounds, particularly in the cla...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the development of various pharmaceutically active compounds, particularly in the class of azole antifungals.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve reaction yield and product purity.

The primary synthetic route involves a nucleophilic substitution (SN2) reaction between 2-bromo-1-(2-bromophenyl)ethanone and 1H-1,2,4-triazole. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact yield and purity. This guide is designed to address these issues systematically.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format, providing both the underlying cause and a validated solution.

Question 1: My reaction yield is consistently low (< 60%). What are the most probable causes?

Answer 1: Low yield is a frequent issue stemming from several factors. A systematic approach is best for diagnosis.

  • Cause A: Ineffective Deprotonation of 1,2,4-Triazole. The acidity of 1,2,4-triazole (pKa ≈ 10.26) requires a sufficiently strong base for complete deprotonation to form the nucleophilic triazolide anion. Weak bases like triethylamine may not be effective, leading to a low concentration of the active nucleophile and an incomplete reaction.

    • Solution: Switch to a stronger base. Potassium carbonate (K₂CO₃) is a common and effective choice, particularly in polar aprotic solvents like DMF or acetone.[3][4] For reactions that are still sluggish, stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective, often leading to higher yields.[5]

  • Cause B: Poor Solubility of the Triazolide Salt. If the deprotonated triazole salt is not soluble in the chosen solvent, the reaction will be a slow, heterogeneous mixture, drastically reducing the reaction rate.[3]

    • Solution: Select an appropriate solvent. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the triazolide anion.[3] Anhydrous acetone can also be used, particularly with K₂CO₃.

  • Cause C: Presence of Moisture. Water can hydrolyze the highly reactive 2-bromo-1-(2-bromophenyl)ethanone starting material and can also interfere with the base.[3]

    • Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using standard laboratory procedures and use freshly dried glassware. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3][6]

  • Cause D: Sub-optimal Reaction Temperature. The SN2 reaction may be too slow at room temperature to go to completion within a practical timeframe.

    • Solution: Increase the reaction temperature. Heating the reaction mixture, typically to between 60-100 °C, can significantly increase the reaction rate.[3] Alternatively, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[7][8]

Question 2: My NMR analysis indicates the presence of two distinct triazole regioisomers. How can I improve selectivity for the desired N1-isomer?

Answer 2: 1,2,4-triazole has two nucleophilic nitrogens (N1 and N4) that can attack the electrophilic carbon of the haloethanone, leading to a mixture of N1 and N4 isomers. While N1 alkylation is generally favored, the ratio can vary.[5][9]

  • Cause: The alkylation of unsubstituted 1,2,4-triazole is rarely perfectly selective. The choice of base and solvent system plays a crucial role in directing the regioselectivity.

    • Solution: For maximizing N1-selectivity, the use of a sterically hindered, non-nucleophilic base like DBU in a less polar solvent such as Tetrahydrofuran (THF) is reported to provide a high N1:N4 isomer ratio, often around 90:10.[5][6] While bases like sodium hydride (NaH) can also be used, they may lead to different isomer ratios.[6] It is important to note that purification by silica gel column chromatography is often required to separate these isomers.[3]

Question 3: I'm observing significant side products, including a highly polar spot on my TLC plate that doesn't move. What is this and how can I prevent it?

Answer 3: This is a classic sign of over-alkylation.

  • Cause: The desired product, being an N-substituted triazole, can act as a nucleophile itself and react with another molecule of the 2-bromo-1-(2-bromophenyl)ethanone starting material. This second alkylation forms a quaternary triazolium salt, which is highly polar and often insoluble.[6]

    • Solution 1: Control Stoichiometry. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the 1,2,4-triazole relative to the bromoethanone starting material. This ensures the more reactive starting material is consumed before it can react with the product.

    • Solution 2: Controlled Addition. Add the 2-bromo-1-(2-bromophenyl)ethanone solution dropwise to the mixture of triazole and base. This maintains a low instantaneous concentration of the alkylating agent, minimizing the chance of a second alkylation event.[10]

Troubleshooting Workflow Diagram

The following diagram outlines a systematic workflow for diagnosing and resolving low yield issues in your synthesis.

G start Low Yield (<60%) check_base Is the base strong enough? (e.g., K2CO3, DBU) start->check_base check_solvent Is the triazolide salt soluble? check_base->check_solvent Yes use_stronger_base Action: Use a stronger base (K2CO3, DBU, NaH) check_base->use_stronger_base No check_temp Is the temperature optimized? check_solvent->check_temp Yes change_solvent Action: Switch to polar aprotic solvent (DMF, DMSO) check_solvent->change_solvent No check_moisture Is the reaction anhydrous? check_temp->check_moisture Yes increase_temp Action: Increase temperature (60-100°C) or use microwave irradiation check_temp->increase_temp No check_isomers Isomer formation observed? check_moisture->check_isomers Yes use_anhydrous Action: Use anhydrous reagents/solvents & inert atmosphere check_moisture->use_anhydrous No optimize_regio Action: Use DBU in THF for high N1 selectivity check_isomers->optimize_regio Yes end_node Improved Yield check_isomers->end_node No use_stronger_base->end_node change_solvent->end_node increase_temp->end_node use_anhydrous->end_node optimize_regio->end_node

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental mechanism of this reaction?

    • A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base removes the acidic proton from the N1 position of 1,2,4-triazole to form the triazolide anion. This potent nucleophile then attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming the C-N bond.[11]

  • Q2: How critical is the purity of the starting 2-bromo-1-(2-bromophenyl)ethanone?

    • A2: It is extremely critical. This starting material is a lachrymator and can degrade upon storage. Impurities can lead to unknown side products and lower yields. It is advisable to check the purity by NMR or use freshly prepared material.[3]

  • Q3: Can a phase-transfer catalyst (PTC) be used?

    • A3: Yes, a PTC such as tetrabutylammonium bromide (TBAB) can be beneficial, especially in heterogeneous reaction mixtures (e.g., K₂CO₃ in acetone). The PTC helps transfer the triazolide anion from the solid phase or interface into the organic phase where the reaction occurs, potentially increasing the reaction rate.[12]

  • Q4: What is the best method for product purification?

    • A4: After aqueous workup to remove inorganic salts and excess triazole, the most common and effective purification method is silica gel column chromatography.[3] A solvent system such as ethyl acetate/hexane is typically used to separate the desired N1 product from the N4 isomer and other non-polar impurities. Recrystallization can also be an effective final purification step.[13]

Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of the N1-isomer.

Materials:

  • 1H-1,2,4-Triazole (1.2 eq)

  • 2-bromo-1-(2-bromophenyl)ethanone (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1H-1,2,4-triazole (1.2 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension under a nitrogen atmosphere.

  • Reagent Addition: Dissolve 2-bromo-1-(2-bromophenyl)ethanone (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring suspension at room temperature over 20-30 minutes.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromoethanone spot is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the crude product by vacuum filtration. Wash the solid with cold water and dry under vacuum.

  • Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to isolate the pure 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Data Summary Table

The choice of reaction conditions significantly impacts the outcome. The following table summarizes common variables and their expected effects.

ParameterCondition ACondition BExpected OutcomeRationale
Base Triethylamine (TEA)Potassium Carbonate (K₂CO₃)Higher yield with K₂CO₃K₂CO₃ is a stronger base, leading to more complete deprotonation of the triazole.
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)Faster reaction in DMFDMF is more polar and better at solvating the triazolide anion, increasing nucleophilicity.[3]
Temperature Room Temperature80 °CFaster reaction and higher conversion at 80 °CProvides sufficient activation energy for the SN2 reaction to proceed efficiently.[3]
Catalyst NonePhase-Transfer Catalyst (TBAB)May increase rate in heterogeneous systemsFacilitates the transfer of the nucleophile to the organic phase.[12]

References

  • Bulger, P. G., et al. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Retrieved from [Link]

  • Shah, P., & Nagarkar, S. (2015). Regioselective 1H-1,2,4 Triazole alkylation. SlideShare. Retrieved from [Link]

  • Yu, J., et al. (2011). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. PMC. Retrieved from [Link]

  • Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Shreeve, J. M., et al. (2002). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. ACS Publications. Retrieved from [Link]

  • Güven, Ö. Ö., et al. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. PMC. Retrieved from [Link]

  • ProQuest. (n.d.). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Retrieved from [Link]

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chem Cent J. Retrieved from [Link]

  • Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole with an O-tosyl Derivative, Using Two-Dimensional NMR Spectroscopy. Theory and Applications of Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-BROMOPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE. Retrieved from [Link]

  • Das, B., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]

  • SciSpace. (2020). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Retrieved from [Link]

  • Pontiki, E., et al. (2022). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. International Journal of Molecular Sciences. Retrieved from [Link]

  • MDPI. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]

  • Sun, Y. D., et al. (2005). Synthesis of Some New Substituted Ethanone Hydrazones Containing 1H‐1,2,4‐Triazole and Thiazole. R Discovery. Retrieved from [Link]

  • RACO. (n.d.). Recent advances in the synthesis of triazole derivatives. Retrieved from [Link]

  • EBSCO. (2025). Triazole antifungals. Retrieved from [Link]

  • PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]

  • Ahmed, S. T., & Rasool, S. R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Resolution for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis and purification of 1-(2-bromophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, a critical intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis and purification of 1-(2-bromophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, a critical intermediate in the development of triazole-based active pharmaceutical ingredients (APIs) and agrochemicals[1].

The synthesis relies on the nucleophilic substitution of a phenacyl bromide derivative with 1H-1,2,4-triazole[1]. While the carbon-nitrogen bond formation is highly efficient, the ambident nature of the triazole anion generates a complex impurity profile that can severely disrupt downstream crystallization[2]. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating crystallization protocol to ensure high-purity isolation.

Mechanistic Overview of Impurity Generation

G SM Starting Materials Phenacyl Bromide + Triazole Rxn Alkylation Reaction (Base, Solvent) SM->Rxn N1 Desired N1-Isomer (Target Product) Rxn->N1 90% Yield N4 N4-Regioisomer (Major Impurity) Rxn->N4 10% Yield Hydro Hydrolysis Product (Trace Impurity) Rxn->Hydro Trace Cryst Cooling Crystallization (IPA / Water) N1->Cryst N4->Cryst Hydro->Cryst Pure Pure N1 Crystals (>99% Purity) Cryst->Pure Solid Phase ML Mother Liquor (Waste/Recovery) Cryst->ML Liquid Phase

Workflow of 1,2,4-triazole alkylation, impurity formation, and crystallization separation.

Troubleshooting Guide & FAQs

Q1: Why does my product "oil out" (Liquid-Liquid Phase Separation) during cooling crystallization instead of forming a crystalline suspension? A: Oiling out occurs when the solution's supersaturation breaches the liquid-liquid phase separation (LLPS) boundary before reaching the metastable limit for solid nucleation.

  • Causality: In this specific synthesis, a high concentration of the N4-regioisomer and unreacted phenacyl bromide depresses the melting point of the solute mixture. Because the N4-isomer is structurally similar to the N1-product, it disrupts the crystalline lattice assembly.

  • Solution: You must bypass the LLPS boundary by forcing heterogeneous nucleation. Implement a strict kinetic seeding protocol: cool the solution to just below its saturation temperature, hold the temperature steady, and introduce 1-2% (w/w) of pure N1 seed crystals.

Q2: How can I purge the persistent N4-regioisomer impurity that co-crystallizes with my final product? A: Co-crystallization happens when the solvent system cannot adequately differentiate between the solvation energies of the N1 and N4 isomers. 1,2,4-triazole is an ambident nucleophile, and standard alkylation typically yields an N1:N4 ratio of approximately 90:10[3].

  • Causality: The intrinsic N1/N4 selectivity is heavily influenced by the ionizing power of the solvent[2]. During crystallization, non-polar solvents fail to reject the N4-isomer.

  • Solution: Switch to a polar protic binary mixture, such as Isopropanol (IPA) and Water. The N4-isomer exhibits a slightly higher dipole moment due to its symmetry, resulting in higher solubility in aqueous alcoholic mixtures. Washing the final filter cake with a cold IPA/Water solution effectively purges residual N4 from the crystal surfaces.

Q3: I am detecting a rising impurity at RRT ~0.60 during the reaction hold time. What is it, and how do I prevent it? A: This is 1-(2-bromophenyl)-2-hydroxyethanone, a hydrolysis degradation product.

  • Causality: Phenacyl bromides are highly electrophilic and susceptible to nucleophilic attack by trace water. This is exacerbated under the basic conditions (e.g., K2CO3 or Triethylamine) required for triazole deprotonation[1].

  • Solution: Ensure all reagents and solvents are strictly anhydrous (Karl Fischer titration < 0.1%) and minimize the hold time of the reaction mixture at elevated temperatures prior to initiating crystallization.

Quantitative Impurity Profile & Purge Strategy

To effectively troubleshoot your HPLC chromatograms, refer to the following standardized impurity profile for this reaction system.

Impurity TypeChemical IdentityMechanistic OriginTypical HPLC RRTCrystallization Purge Strategy
Regioisomer 1-(2-bromophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone (N4-isomer)Ambident nucleophilic attack by triazolate anion[2]~0.90 - 0.95IPA/Water recrystallization; kinetic seeding to prevent co-precipitation.
Unreacted SM 2-Bromo-1-(2-bromophenyl)ethanoneIncomplete conversion / Sub-optimal base stoichiometry~1.20Highly soluble in alcohols; naturally rejected into the mother liquor.
Hydrolysis 1-(2-bromophenyl)-2-hydroxyethanoneNucleophilic attack by trace water in basic media~0.60Wash filter cake with cold aqueous solvent (e.g., 20:80 IPA/Water).
Over-alkylation Triazolium bromide saltExcess phenacyl bromide reacting with the N1-product~0.30Highly water-soluble; removed via aqueous workup prior to crystallization.
Validated Experimental Protocol: Seeded Cooling Crystallization

This protocol is designed as a self-validating system. It utilizes In-Process Controls (IPCs) to ensure the thermodynamic state of the solution is correct before proceeding to the next step, guaranteeing the rejection of the N4-isomer.

Materials Required:

  • Crude 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

  • Isopropanol (IPA) (ACS Reagent Grade)

  • Deionized Water (Milli-Q or equivalent)

  • Pure N1-isomer seed crystals (>99.5% purity)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude product in IPA at 5 volumes (v/w based on crude mass). Heat the reactor to 75°C under moderate agitation until complete dissolution is achieved.

  • IPC Check 1 (Purity Baseline): Sample the hot solution for HPLC analysis. Validation: Ensure the N4-isomer is <15% Area. If >15%, an additional preliminary aqueous wash is required to prevent oiling out.

  • Anti-Solvent Addition: Slowly charge 1 volume (v/w) of deionized water over 30 minutes while maintaining the internal temperature at 70°C.

  • Controlled Cooling: Program the reactor to cool at a linear rate of 0.5°C/min down to 55°C.

  • Seeding: Hold the temperature at 55°C (this is the predetermined metastable zone). Introduce 1.0% (w/w) of pure N1-isomer seed crystals.

  • Aging (Desupersaturation): Hold the suspension at 55°C for 2 hours.

    • IPC Check 2 (Self-Validation): Filter a 1 mL aliquot and measure the solute concentration in the mother liquor via HPLC. The concentration should plateau, indicating the crystal bed has matured and consumed the supersaturation, leaving the N4-isomer dissolved.

  • Final Cooling: Cool the slurry to 5°C at a slow rate of 0.2°C/min to prevent secondary nucleation. Hold at 5°C for 2 hours.

  • Filtration & Washing: Discharge the slurry and filter via a Nutsche filter or Buchner funnel. Wash the resulting cake with 2 volumes of pre-chilled (5°C) IPA/Water (20:80 v/v). Crucial: Do not wash with pure IPA, as it will dissolve the final product.

  • Drying: Dry the crystals under vacuum ( <50 mbar) at 45°C until a constant weight is achieved.

References
  • Title: An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • Title: Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity | Journal of the American Chemical Society - ACS Publications Source: acs.org URL:[Link]

  • Title: Synthesis of 2RS,4RS-1-[2-Phenyl-4-[2-(2-trifluromethoxy-phenoxy)-ethyl]-1,3-dioxolan-2-yl-methyl]-1H-1,2,4-triazole Derivatives as Potent Inhibitors of Brassinosteroid Biosynthesis - PMC Source: nih.gov URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in the Synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Welcome to the technical support center for the synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of debromination. Here, we delve into the causality behind experimental choices to ensure scientific integrity and provide reliable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the debrominated side product, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, in my reaction?

A1: The formation of the debrominated byproduct is most likely a result of a reductive dehalogenation reaction occurring on the 2-bromophenyl ring. This side reaction competes with the desired nucleophilic substitution of the α-bromo group by the 1,2,4-triazole.

Q2: How is the debromination side reaction initiated?

A2: Debromination of aryl bromides can be initiated through several mechanisms. In the context of this synthesis, which typically involves a base, a likely pathway is a single electron transfer (SET) from the base or another nucleophilic species in the reaction mixture to the aryl bromide. This forms a radical anion, which then expels the bromide ion to form an aryl radical. This highly reactive radical can then abstract a hydrogen atom from the solvent or other components in the reaction mixture to yield the debrominated product.

Q3: Which reaction parameters are most likely to influence the extent of debromination?

A3: The key parameters influencing debromination are the choice of base, reaction temperature, solvent, and the potential presence of trace metal impurities. The nucleophilicity and reduction potential of the base are critical factors. Higher reaction temperatures can also accelerate the rate of the debromination side reaction.

Q4: Can light exposure affect the reaction?

A4: Yes, aryl bromides can be susceptible to light-mediated reductive debromination.[1][2] While this is often facilitated by a photocatalyst, ambient light, especially over prolonged reaction times, could potentially contribute to the formation of the debrominated byproduct. It is a good laboratory practice to protect light-sensitive reactions from direct light.

Troubleshooting Guide: Minimizing Debromination

This section provides a systematic approach to diagnosing and resolving the issue of debromination during the synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Issue: Significant formation of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone detected by LC-MS or ¹H NMR.

The synthesis of the target compound likely proceeds in two steps: the α-bromination of 1-(2-bromophenyl)ethanone to form 2-bromo-1-(2-bromophenyl)ethanone, followed by nucleophilic substitution with 1H-1,2,4-triazole. Debromination is most likely to occur during the second step.

1. Inappropriate Base Selection:

  • Problem: Stronger, more nucleophilic, or electron-rich bases can act as reducing agents, promoting the single electron transfer (SET) mechanism that leads to debromination.

  • Solution: Opt for a weaker, non-nucleophilic, or sterically hindered base. While a base is necessary to deprotonate the 1,2,4-triazole or to act as an acid scavenger for the HBr generated, its basicity should be sufficient for the primary reaction without promoting side reactions.

Recommended Base Screening:

BaseClassRationale
Potassium Carbonate (K₂CO₃) InorganicA common and often effective base for N-alkylation of triazoles.[3] Its lower solubility and moderate basicity can help minimize side reactions.
Sodium Bicarbonate (NaHCO₃) InorganicA weaker base that can be effective if the reaction proceeds efficiently under milder conditions.
Triethylamine (TEA) OrganicA common organic base used in similar reactions.[4] Its volatility allows for easier removal during workup.
Diisopropylethylamine (DIPEA) OrganicA sterically hindered base that is less likely to act as a nucleophile.

2. Elevated Reaction Temperature:

  • Problem: Higher temperatures can provide the activation energy needed for the debromination pathway.

  • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. It is recommended to start at room temperature and monitor the reaction progress. If the reaction is too slow, a modest increase in temperature (e.g., to 40-50 °C) can be attempted.

3. Solvent Effects:

  • Problem: The solvent can influence the solubility of reactants and the stability of intermediates. Protic solvents could potentially act as a hydrogen source for the aryl radical intermediate.

  • Solution: Aprotic polar solvents are generally preferred for this type of nucleophilic substitution.

Recommended Solvents:

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Tetrahydrofuran (THF)

4. Presence of Impurities:

  • Problem: Trace metal impurities, particularly transition metals, can catalyze reductive dehalogenation.

  • Solution: Ensure all glassware is scrupulously clean and use high-purity reagents and solvents.

Experimental Protocols

Protocol 1: Optimized Synthesis with Minimized Debromination

This protocol is a recommended starting point for minimizing the debromination side reaction.

Step 1: Synthesis of 2-bromo-1-(2-bromophenyl)ethanone

  • To a solution of 1-(2-bromophenyl)ethanone (1.0 eq) in a suitable solvent such as acetic acid or ethanol, add N-bromosuccinimide (NBS) (1.05-1.1 eq).

  • The reaction can be catalyzed by a small amount of a radical initiator like AIBN or by gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-1-(2-bromophenyl)ethanone (1.0 eq) in anhydrous acetonitrile.

  • Add 1H-1,2,4-triazole (1.1-1.2 eq) and potassium carbonate (1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Once the starting material is consumed, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

dot graph TD { A[Start: 1-(2-Bromophenyl)ethanone] -->|NBS, Catalyst| B(2-Bromo-1-(2-bromophenyl)ethanone); B -->|1,2,4-Triazole, K2CO3, ACN, RT| C{Desired Product: 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone}; B -->|Side Reaction| D[Debrominated Product: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone]; E[Base/Heat/Light] --> D; }

Caption: Synthetic pathway and potential side reaction.

Protocol 2: Analytical Method for Monitoring Reaction Progress

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Supercritical Fluid Chromatography (SFC) can also be an effective technique for separating chiral compounds and related substances.[5][6]

HPLC-MS Method:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with a low percentage of B and gradually increase to elute the products.

  • Detection: Monitor at a wavelength where both the starting material and products have good absorbance (e.g., 254 nm). For MS detection, use electrospray ionization (ESI) in positive ion mode.

  • Expected Elution Order: The debrominated byproduct is typically less polar and will likely elute before the desired product.

dot graph TD { subgraph "Troubleshooting Workflow" A[Problem: Debromination Observed] --> B{Analyze Reaction Parameters}; B --> C[Base Selection]; B --> D[Temperature]; B --> E[Solvent]; B --> F[Purity of Reagents]; C --> G["Switch to Weaker/Sterically Hindered Base (e.g., K2CO3)"]; D --> H["Lower Reaction Temperature (e.g., RT to 40°C)"]; E --> I["Use Aprotic Polar Solvent (e.g., ACN, DMF)"]; F --> J["Use High Purity Reagents & Solvents"]; G --> K{Re-run Reaction & Analyze}; H --> K; I --> K; J --> K; K --> L[Problem Resolved]; K --> M[Problem Persists: Further Optimization Needed]; end }

Caption: A systematic workflow for troubleshooting debromination.

References

  • Devery, J. J., Nguyen, J. D., Dai, C., & Stephenson, C. R. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(9), 5962-5967. Available at: [Link]

  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2011). Electron-Transfer Photoredox Catalysis: Development of a Tin-Free Reductive Dehalogenation Reaction. Journal of the American Chemical Society, 133(47), 18582-18585. Available at: [Link]

  • Luo, Z., et al. (2011). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. Available at: [Link]

  • Zhang, Y., et al. (2011). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. Available at: [Link]

  • Frutos, A. G., et al. (2023). Mechanochemical solid state single electron transfer from reduced organic hydrocarbon for catalytic aryl-halide bond activation. Chemical Science, 14(7), 1840-1848. Available at: [Link]

  • Ueno, M., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9911-9922. Available at: [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Available at: [Link]

  • Özel Güven, N., et al. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1604. Available at: [Link]

  • Bulger, P. G., et al. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. Synlett, 2004(12), 2143-2146. Available at: [Link]

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490-5493. Available at: [Link]

  • Botta, M., et al. (2001). Aqueous DMF-Potassium Carbonate as a Substitute for Thallium and Silver Additives in the Palladium-Catalyzed Conversion of Aryl Bromides to Acetyl Arenes. The Journal of Organic Chemistry, 66(13), 4710-4713. Available at: [Link]

  • Jana, A., & Lahiri, G. K. (2021). Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl Halides. The Journal of Organic Chemistry, 86(10), 7047-7057. Available at: [Link]

  • Ueno, M., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9911-9922. Available at: [Link]

  • De Klerck, K., et al. (2014). A generic approach for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 311-321. Available at: [Link]

  • Wang, X., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 693. Available at: [Link]

  • NextSDS. (n.d.). 1-(2-BROMOPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE. Retrieved from [Link]

  • Kumar, V., et al. (2015). Regioselective alkylation of 1,2,4-triazole using microwave irradiation in an ionic liquid. RSC Advances, 5(10), 7381-7385. Available at: [Link]

  • de Oliveira, R. B., et al. (2012). Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives: A patent review (2008-2011). Expert Opinion on Therapeutic Patents, 22(8), 869-892. Available at: [Link]

  • Jano, A., et al. (2023). Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography. Molecules, 28(23), 7891. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

Welcome to the Technical Support Center. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is a highly lipophilic intermediate structurally homologous to broad-spectrum triazole antifungals (e.g., itraconazole, fluco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is a highly lipophilic intermediate structurally homologous to broad-spectrum triazole antifungals (e.g., itraconazole, fluconazole). Due to its rigid aromatic rings and halogenation, it exhibits high crystal lattice energy and extreme hydrophobicity. This results in Biopharmaceutics Classification System (BCS) Class II behavior: high permeability but notoriously poor aqueous solubility, leading to precipitation in in vitro assays and erratic absorption in vivo.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these formulation challenges.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon dilution from a DMSO stock into PBS for cellular assays. How can I maintain it in solution? Causality: This is a classic "solvent-shift" precipitation. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the highly lipophilic triazole exceeds its thermodynamic solubility limit, causing rapid nucleation and precipitation. Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It forms an inclusion complex with the bromophenyl/triazole rings, effectively shielding the hydrophobic moieties from the aqueous environment while maintaining the complex's overall water solubility[1][2].

Q2: I am preparing an oral gavage formulation for rodent PK studies using 0.5% Carboxymethylcellulose (CMC), but the compound forms a hard cake at the bottom of the tube. What is happening? Causality: Simple suspension of highly hydrophobic, crystalline azoles in CMC often leads to Ostwald ripening—where small particles dissolve and redeposit onto larger particles to minimize surface free energy, eventually causing severe caking and phase separation. Solution: Transition to a top-down nanosuspension via wet media milling . By reducing the particle size to <300 nm, you exponentially increase the surface area available for dissolution (governed by the Noyes-Whitney equation). Adding electrosteric stabilizers like Poloxamer 407 and Hydroxypropyl Methylcellulose (HPMC) prevents agglomeration and Ostwald ripening[3][4].

Q3: We are moving toward a solid oral dosage form. How can we formulate this compound to maximize bioavailability without relying on liquid suspensions? Causality: The crystalline state of the azole intermediate is thermodynamically stable, requiring significant energy to break the crystal lattice before dissolution can occur. Solution: Create an Amorphous Solid Dispersion (ASD) using Hot-Melt Extrusion (HME) . HME uses heat and shear to melt the drug and disperse it at a molecular level within a hydrophilic polymer matrix (e.g., HPMC or Soluplus). The polymer traps the drug in a high-energy amorphous state, preventing recrystallization and generating a supersaturated solution upon ingestion[5][6].

Part 2: Experimental Protocols

The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure the success of the solubilization strategy.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Phase Solubility Method)
  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Saturation: Add an excess amount of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone powder to the HP-β-CD solution (e.g., 10 mg/mL).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 37°C for 48 hours to reach equilibrium solubility.

  • Separation (Validation Step): Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed drug.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter. The resulting filtrate is a clear, stable inclusion complex suitable for in vitro dosing[1][2].

Protocol B: Nanosuspension via Wet Media Milling
  • Pre-dispersion: Disperse 2.0% (w/w) of the triazole compound in an aqueous vehicle containing 0.5% (w/w) Poloxamer 407 and 0.5% (w/w) HPMC.

  • Milling Setup: Transfer the suspension into a planetary ball mill vessel. Add 0.3–0.4 mm yttrium-stabilized zirconium oxide milling beads at a 50:50 (v/v) ratio to the suspension[3][4].

  • Processing: Mill at 1500 rpm for 3 to 6 hours. Maintain the temperature at 4°C to prevent heat-induced amorphization or degradation during the milling process.

  • Recovery: Separate the nanosuspension from the milling beads using a 100 µm sieve.

  • Characterization (Validation Step): Verify that the Z-average particle size is <300 nm with a Polydispersity Index (PDI) <0.2 using Dynamic Light Scattering (DLS)[3].

Protocol C: Amorphous Solid Dispersion via Hot-Melt Extrusion (HME)
  • Blending: Homogeneously mix the triazole compound with HPMC (e.g., Affinisol HPMC HME 100 LV) at a 1:3 (Drug:Polymer) weight ratio[6].

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the barrel temperature profile to gradually increase, peaking at 155°C–165°C (above the Tg of the polymer and near the melting point of the drug)[5].

  • Cooling & Milling: Extrude the material through a die, rapidly cool the extrudate on a chill roll to lock in the amorphous state, and mill it into a fine powder.

  • Verification (Validation Step): Confirm the absence of crystalline melting peaks using Differential Scanning Calorimetry (DSC) and the absence of Bragg peaks using Powder X-Ray Diffraction (PXRD)[6].

Part 3: Data Presentation

Table 1: Comparative Solubilization Efficacy of Formulation Strategies

Formulation StrategyExcipients / PolymersMechanism of EnhancementApparent Solubility Increase*Physical Stability
Unformulated API None (Aqueous Buffer)N/A (Crystalline state)1x (Baseline)Poor (Precipitates)
Inclusion Complex HP-β-CDHydrophobic encapsulation~50x - 100xHigh (in solution)
Nanosuspension Poloxamer 407, HPMCSurface area expansion~20x - 40xModerate (requires stabilizers)
Solid Dispersion (ASD) HPMC (Affinisol), SoluplusAmorphization & Supersaturation~100x - 500xHigh (Solid state)

*Note: Fold-increases are representative estimates based on structurally homologous BCS Class II azoles (e.g., itraconazole)[1][3][5].

Part 4: Visualizations

G A Crystalline Azole (Poorly Soluble) B HP-β-CD Complexation A->B + Cyclodextrin C Wet Media Milling A->C + Poloxamer 407 D Hot-Melt Extrusion A->D + HPMC Polymer E Inclusion Complex (In Vitro Assays) B->E Encapsulation F Nanosuspension (In Vivo Dosing) C->F Size Reduction G Amorphous Solid Dispersion (Oral Bioavailability) D->G Amorphization

Fig 1. Formulation pathways to overcome the poor aqueous solubility of the triazole intermediate.

Milling Step1 1. Pre-dispersion API + Stabilizers (Aqueous) Step2 2. Wet Media Milling (Zirconium Oxide Beads) Step1->Step2 Load into mill Step3 3. Particle Size Analysis (DLS & Zeta Potential) Step2->Step3 1500 rpm, 3-8 hrs Step4 4. Lyophilization (+ Cryoprotectant) Step3->Step4 Target < 300 nm Step5 Stable Nanosuspension Powder Step4->Step5 Freeze-dry

Fig 2. Step-by-step workflow for generating a top-down nanosuspension via wet media milling.

References

  • Title: Continuous production of itraconazole-based solid dispersions by hot melt extrusion: Preformulation, optimization and design space determination Source: PubMed / International Journal of Pharmaceutics URL: [Link]

  • Title: Formulating Amorphous Solid Dispersions: Impact of Inorganic Salts on Drug Release from Tablets Containing Itraconazole-HPMC Extrudate Source: ACS Publications / Molecular Pharmaceutics URL: [Link]

  • Title: Clotrimazole-cyclodextrin based approach for the management and treatment of Candidiasis- A formulation and chemistry based evaluation Source: PMC / National Institutes of Health URL: [Link]

  • Title: Itraconazole Nanosuspensions via Dual Centrifugation Media Milling: Impact of Formulation and Process Parameters on Particle Size and Solid-State Conversion as Well as Storage Stability Source: PMC / National Institutes of Health URL: [Link]

  • Title: Itraconazole nanosuspension for oral delivery: Formulation, characterization and in vitro comparison with marketed formulation Source: ResearchGate URL: [Link]

  • Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: PMC / National Institutes of Health URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for the Reduction of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the catalyst loading in the reduction of 1-(2-bromophenyl)-2-(1H-1,2,4-triazo...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the catalyst loading in the reduction of 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic step.

Introduction

The reduction of the α-aminoketone, 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, to its corresponding alcohol is a pivotal transformation in the synthesis of various biologically active molecules, including potential antifungal agents.[1][2] Achieving high yield and selectivity in this reduction is highly dependent on the careful optimization of reaction parameters, with catalyst loading being a primary factor. This guide will delve into the nuances of catalyst selection and loading to help you navigate the challenges of this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the reduction of α-functionalized ketones like 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone?

A1: A variety of catalysts can be employed for this transformation, broadly categorized as:

  • Heterogeneous Catalysts: These are solid catalysts that are not dissolved in the reaction medium. Common examples include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and platinum(IV) oxide (PtO2).[3] These are often favored for their ease of separation from the reaction mixture.

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Examples include chiral metal complexes, such as those based on rhodium or iridium, which are particularly useful for asymmetric reductions.[4][5]

  • Biocatalysts: Enzymes, such as ketone reductases (KREDs) or alcohol dehydrogenases (ADHs), offer high selectivity and operate under mild conditions.[6][7]

  • Chemical Reductants: While not catalytic in the traditional sense, hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for ketone reductions.[8][9] The choice often depends on the desired selectivity and the presence of other functional groups.

Q2: I am observing low conversion of my starting material. What are the likely causes related to catalyst loading?

A2: Low conversion is a frequent issue and can often be traced back to the catalyst. Here are some potential causes and solutions:

  • Insufficient Catalyst Loading: For sterically hindered or electronically deactivated substrates, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.[10]

    • Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor the reaction progress by a suitable analytical technique like TLC, GC, or LC-MS.

  • Catalyst Deactivation/Poisoning: The catalyst's active sites can be blocked or destroyed by impurities in the starting material, solvent, or reagents. The triazole moiety in the substrate itself could potentially coordinate to and inhibit certain metal catalysts.

    • Solution: Ensure all reagents and solvents are of high purity. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent deactivation by oxygen.

  • Poor Catalyst Dispersion (for heterogeneous catalysts): If the catalyst is not well-dispersed in the reaction mixture, its effective surface area is reduced, leading to lower activity.

    • Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst.

Q3: My reaction is producing significant side products. How can catalyst loading influence this?

A3: Side product formation can be a significant challenge, especially with a substrate containing a bromine atom.

  • Hydrodebromination: A common side reaction is the reduction of the carbon-bromine bond, leading to the debrominated product. This is particularly prevalent with certain palladium catalysts.

    • Solution:

      • Optimize Catalyst Loading: Sometimes, a lower catalyst loading can favor the desired ketone reduction over the slower C-Br cleavage.

      • Change the Catalyst: Consider switching to a catalyst less prone to promoting hydrodehalogenation. Platinum-based catalysts or certain biocatalysts might offer better chemoselectivity.[3]

  • Over-reduction: In some cases, the desired alcohol product can be further reduced to the corresponding alkane, though this is less common for this type of substrate under typical conditions.

    • Solution: Carefully monitor the reaction and stop it once the starting material is consumed. Lowering the reaction temperature or hydrogen pressure (for catalytic hydrogenations) can also help.

Q4: I am attempting an asymmetric reduction to obtain a specific enantiomer of the alcohol, but the enantiomeric excess (ee) is low. How does catalyst loading play a role?

A4: Achieving high enantioselectivity is a key goal in many pharmaceutical syntheses.

  • Background (Non-catalyzed) Reaction: The achiral reducing agent (e.g., a borane source in a transfer hydrogenation) might be reducing the ketone without the influence of the chiral catalyst, leading to a racemic mixture.[11]

    • Solution: In some cases, a higher catalyst loading can help the catalyzed, enantioselective pathway outcompete the non-catalyzed background reaction.[10]

  • Catalyst Aggregation: For some homogeneous catalysts, excessively high concentrations can lead to aggregation, which may reduce the catalyst's effectiveness and enantioselectivity.[11]

    • Solution: There is often an optimal catalyst loading range. It's crucial to screen a range of loadings to find the sweet spot for both conversion and enantioselectivity.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the reduction of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Problem Potential Cause Troubleshooting Steps & Rationale
Low or No Conversion 1. Insufficient catalyst loading.- Incrementally increase catalyst loading (e.g., 1, 2, 5, 10 mol%). A higher concentration of active sites can increase the reaction rate.[10]
2. Catalyst deactivation.- Use freshly opened or properly stored catalyst. - Purify starting materials and solvents. Impurities can poison the catalyst. - Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.
3. Poor catalyst-substrate interaction.- Experiment with different solvents to improve solubility and interaction. - Consider a different catalyst with a more suitable ligand or active site.
Significant Side Product Formation (e.g., Debromination) 1. Inappropriate catalyst choice.- Switch from a palladium-based catalyst to a platinum-based one (e.g., PtO₂) or a biocatalyst, which may be less prone to hydrodehalogenation.[3]
2. Harsh reaction conditions.- Lower the reaction temperature and/or pressure (for hydrogenation). - Reduce the reaction time by closely monitoring its progress.
Low Enantiomeric Excess (ee) in Asymmetric Reduction 1. Background non-catalyzed reduction.- Increase the chiral catalyst loading to favor the asymmetric pathway.[10] - Lower the reaction temperature to slow down the non-catalyzed reaction.[11]
2. Sub-optimal catalyst-substrate match.- Screen a variety of chiral ligands or different types of chiral catalysts (e.g., metal-based vs. organocatalyst vs. biocatalyst).
3. Racemization of the product.- Ensure the work-up conditions are not too acidic or basic, which could catalyze racemization.

Experimental Protocol: Screening Catalyst Loading for Optimal Reduction

This protocol provides a general framework for systematically optimizing the catalyst loading for the reduction of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone using a representative heterogeneous catalyst (e.g., 10% Pd/C) and a chemical reductant (NaBH₄).

Materials:

  • 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • 10% Palladium on Carbon (Pd/C)

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Magnetic stir bars and stirrer/hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • TLC plates and developing chamber

  • Analytical balance

Procedure:

  • Setup: In a series of flame-dried round-bottom flasks under an inert atmosphere, add 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (e.g., 100 mg, 1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Add anhydrous methanol (e.g., 5 mL) to each flask and stir until the starting material is fully dissolved.

  • Catalyst Addition: To each flask, add a different loading of the catalyst (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol% of Pd/C).

  • Initiation of Reduction (with NaBH₄): Cool the flasks to 0 °C in an ice bath. Slowly add a solution of NaBH₄ (e.g., 1.1 eq) in cold methanol to each flask.

  • Reaction Monitoring: Allow the reactions to stir at 0 °C and monitor the progress by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the starting material is consumed (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR to determine the conversion and the ratio of the desired product to any side products. For asymmetric reductions, chiral HPLC or GC would be necessary to determine the enantiomeric excess.[11]

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Dissolve Substrate in Anhydrous Solvent catalyst Add Catalyst at Varied Loadings (1-10 mol%) start->catalyst cool Cool to 0 °C catalyst->cool reductant Slowly Add Reducing Agent (e.g., NaBH4) cool->reductant monitor Monitor by TLC reductant->monitor monitor->monitor quench Quench Reaction monitor->quench If complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry analyze Analyze (NMR, HPLC) dry->analyze

Caption: Workflow for optimizing catalyst loading.

Data Summary Table

The following table provides a template for summarizing the results of your catalyst loading optimization experiments.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of Desired Product (%)Key Side Products (%)Enantiomeric Excess (ee) % (if applicable)
146560Debrominated: 585
239590Debrominated: 492
52>9992Debrominated: 790
101.5>9988Debrominated: 1188

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.

Conclusion

Optimizing the catalyst loading is a critical step in developing a robust and efficient protocol for the reduction of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. By systematically varying the catalyst loading and carefully analyzing the results, researchers can minimize side reactions, improve yields, and, in the case of asymmetric reductions, achieve high enantioselectivity. This guide provides a foundational framework for troubleshooting and optimizing this important chemical transformation.

References

  • Benchchem. (n.d.). Optimization of reaction conditions for asymmetric reduction to 1-Phenyl-1-decanol.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184.
  • ResearchGate. (n.d.). Optimization of Catalyst Loading for Hydroboration of the Aldehyde a. Retrieved from [Link]

  • Willetts, A. (2019). Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor. PMC. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ketone Reduction. Wordpress. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Iridium-catalyzed efficient reduction of ketones in water with formic acid as a hydride donor at low catalyst loading. Retrieved from [Link]

  • MDPI. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. Retrieved from [Link]

  • ACS Publications. (2021). Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols. Retrieved from [Link]

  • Almac. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

Sources

Optimization

Addressing scale-up challenges for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone production

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the synthesis and scale...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the synthesis and scale-up of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This valuable intermediate is a key building block in the synthesis of various pharmaceutically active compounds. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and scalable manufacturing process.

Overview of the Synthetic Pathway

The most common and industrially viable route to synthesize 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves a two-step process. The first step is the α-bromination of 2'-bromoacetophenone to generate the reactive intermediate, 2-bromo-1-(2-bromophenyl)ethanone. This is followed by a nucleophilic substitution reaction where the α-bromo group is displaced by 1H-1,2,4-triazole.

Synthetic_Pathway cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Nucleophilic Substitution 2_bromoacetophenone 2'-Bromoacetophenone alpha_bromo_ketone 2-Bromo-1-(2-bromophenyl)ethanone 2_bromoacetophenone->alpha_bromo_ketone Solvent (e.g., CH₂Cl₂, AcOH) brominating_agent Brominating Agent (e.g., Br₂, NBS) brominating_agent->alpha_bromo_ketone alpha_bromo_ketone_2 2-Bromo-1-(2-bromophenyl)ethanone triazole 1H-1,2,4-Triazole final_product 1-(2-Bromophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone triazole->final_product alpha_bromo_ketone_2->final_product Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, MeCN)

Caption: General synthetic route for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in a question-and-answer format.

Low Yield

Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can originate from either the bromination or the nucleophilic substitution step. A systematic investigation is required.

Potential Causes & Recommended Actions:

  • Incomplete Bromination: The α-bromination of 2'-bromoacetophenone can be sluggish.

    • Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). An increase in reaction time or a slight elevation in temperature might be necessary. Ensure your brominating agent is of high purity and added in the correct stoichiometry.

  • Side Reactions During Bromination: The electron-rich aromatic ring can compete with the desired α-bromination, leading to ring-brominated byproducts. Over-bromination can also occur, leading to α,α-dibromo species.

    • Action: Maintain a low reaction temperature (0-10 °C) during the addition of the brominating agent to improve selectivity.[1][2] The choice of solvent is also critical; less polar solvents can sometimes favor α-bromination.

  • Inefficient Nucleophilic Substitution: The SN2 reaction between the α-bromo ketone and 1,2,4-triazole is sensitive to reaction conditions.[3][4]

    • Action: Ensure the base used is strong enough to deprotonate the triazole but not so strong as to promote side reactions like the Favorskii rearrangement.[5] Anhydrous potassium carbonate is a common and effective choice. The solvent should be polar aprotic, such as Dimethylformamide (DMF) or Acetonitrile (MeCN), to facilitate the SN2 reaction. Ensure all reagents are anhydrous, as water can hydrolyze the α-bromo ketone.

  • Mass Transfer Limitations on Scale-Up: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and incomplete conversion.[6]

    • Action: Re-evaluate the reactor's agitation efficiency. For heterogeneous reactions (e.g., with solid K₂CO₃), ensure the solid is well-suspended. Consider using a phase-transfer catalyst in some systems to improve the reaction rate between the organic and inorganic phases.[7][8]

Low_Yield_Troubleshooting start Low Overall Yield check_bromination Analyze Bromination Step (TLC/HPLC of crude) start->check_bromination high_sm High Starting Material? check_bromination->high_sm side_products Multiple Side Products? check_bromination->side_products check_substitution Analyze Substitution Step (TLC/HPLC of crude) high_bromo_ketone High α-Bromo Ketone? check_substitution->high_bromo_ketone high_sm->check_substitution No optimize_bromination Optimize Bromination: - Increase time/temp - Check reagent purity high_sm->optimize_bromination Yes side_products->check_substitution No control_temp Control Bromination Temp (0-10°C) Consider alternative solvent side_products->control_temp Yes end Yield Improved optimize_bromination->end control_temp->end optimize_substitution Optimize Substitution: - Use anhydrous reagents/solvents - Check base strength - Increase time/temp high_bromo_ketone->optimize_substitution Yes scale_up_issue Is this a scale-up issue? high_bromo_ketone->scale_up_issue No optimize_substitution->end improve_mixing Improve Agitation Consider Phase Transfer Catalyst scale_up_issue->improve_mixing Yes scale_up_issue->end No improve_mixing->end

Caption: Decision tree for troubleshooting low yield.

High Impurity Levels

Question 2: My final product purity is low after isolation. What are the common impurities and how can I minimize them?

Answer: Impurity profiling is critical in pharmaceutical manufacturing.[9][10] The impurities in this synthesis typically arise from starting materials, side reactions, or degradation.

Impurity NamePotential SourceRecommended Action
2'-BromoacetophenoneIncomplete brominationOptimize bromination reaction time and stoichiometry.
2-Bromo-1-(2-bromophenyl)ethanoneIncomplete substitutionIncrease reaction time or temperature for the substitution step. Ensure the base is active.
1-(Dibromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneRing bromination during the first stepMaintain low temperatures during bromination.
2,2-Dibromo-1-(2-bromophenyl)ethanoneOver-brominationUse stoichiometric amounts of brominating agent and control addition rate.
Isomeric Product (N4-alkylation)Reaction at the N4 position of the triazoleWhile N1 is generally favored, N4-alkylation can occur. Lower reaction temperatures may improve regioselectivity.
Hydrolysis Product (2-Hydroxy-1-(2-bromophenyl)ethanone)Presence of waterUse anhydrous solvents and reagents for the substitution step.

Minimizing Impurities:

  • Starting Material Control: Use high-purity 2'-bromoacetophenone. Impurities in the starting material will likely be carried through the synthesis.

  • Reaction Control: Strict temperature control during bromination is essential.[1][11] For the substitution step, an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.

  • Work-up and Purification: A well-designed work-up is crucial. An aqueous wash can remove inorganic salts and water-soluble impurities. The choice of crystallization solvent is critical for selectively precipitating the desired product while leaving impurities in the mother liquor.

Scale-Up and Safety Concerns

Question 3: We are planning to scale up this process. What are the primary safety concerns?

Answer: The main safety concerns during scale-up are the exothermic nature of the bromination reaction and the handling of hazardous materials.

  • Thermal Hazards of Bromination: The reaction of acetophenones with bromine or N-Bromosuccinimide (NBS) can be highly exothermic.[12] An uncontrolled exotherm can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and potentially releasing toxic bromine and HBr fumes.

    • Mitigation:

      • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution.

      • Controlled Addition: Add the brominating agent sub-surface at a controlled rate.

      • Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the heat load.

      • Emergency Quench: Have a pre-defined emergency quenching procedure in place.

  • Handling of Bromine: Bromine is highly corrosive, toxic, and a strong oxidizer.[13]

    • Mitigation:

      • Personal Protective Equipment (PPE): Use appropriate PPE, including respiratory protection, chemical-resistant gloves, and splash goggles.

      • Ventilation: Work in a well-ventilated area or a fume hood.

      • Scrubber System: Have a caustic scrubber system available to neutralize any released bromine or HBr gas.

  • Material Compatibility: Bromine is incompatible with many materials.[13]

    • Mitigation: Use glass-lined reactors or other compatible materials of construction. Avoid incompatible metals like aluminum.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting 2'-bromoacetophenone? A1: It is highly critical. Any impurities, such as isomers or unreacted starting materials from its own synthesis, can lead to the formation of corresponding impurities in your final product, which may be difficult to separate.

Q2: What is the best solvent for the nucleophilic substitution step at scale? A2: While DMF is an excellent solvent for this reaction, its high boiling point and potential for decomposition can be problematic at scale. Acetonitrile (MeCN) is often a better choice due to its lower boiling point, making it easier to remove during work-up.

Q3: Can I use a stronger base like sodium hydride (NaH) to speed up the substitution reaction? A3: Using a very strong, non-nucleophilic base like NaH is possible but increases the risk of side reactions, such as the Favorskii rearrangement or other base-catalyzed decompositions of the α-bromo ketone.[5] Milder bases like potassium carbonate are generally safer and more selective for this transformation.

Q4: My product is an oil/waxy solid and won't crystallize. What should I do? A4: This is a common issue with triazole derivatives.[14][15] First, ensure the product is pure by running a high-resolution analytical test like LC-MS. If impurities are present, they can inhibit crystallization. Consider an additional purification step like column chromatography on a small scale to obtain a pure sample for crystallization screening. If the product is pure, perform a systematic solvent screening for crystallization. Anti-solvent crystallization (dissolving the product in a good solvent and adding a poor solvent until it precipitates) is often effective.

Q5: How should I dispose of the brominated waste streams? A5: Brominated organic waste should be segregated and disposed of according to local environmental regulations. Aqueous waste containing bromide ions can often be treated before disposal. Never mix brominated waste with incompatible materials.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(2-bromophenyl)ethanone (Intermediate)
  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with 2'-bromoacetophenone (1.0 eq) and glacial acetic acid (5 vol).

  • Cooling: Cool the solution to 0-5 °C with constant stirring.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid (2 vol) via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C for an additional 1-2 hours after the addition is complete. Monitor the disappearance of the 2'-bromoacetophenone by TLC or HPLC.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into ice-cold water (20 vol).

  • Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold heptane.

  • Drying: Dry the solid under vacuum at 40-45 °C to a constant weight.

Protocol 2: Synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Final Product)
  • Reactor Setup: Charge a clean, dry, glass-lined reactor with 1H-1,2,4-triazole (1.2 eq), anhydrous potassium carbonate (1.5 eq), and acetonitrile (10 vol).

  • Heating: Heat the suspension to 40-45 °C with vigorous stirring.

  • Intermediate Addition: Add the 2-bromo-1-(2-bromophenyl)ethanone (1.0 eq) portion-wise over 1 hour, maintaining the temperature at 40-45 °C.

  • Reaction: Stir the reaction mixture at 40-45 °C for 4-6 hours, or until the reaction is complete as monitored by HPLC.

  • Cooling and Filtration: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure product.

References

  • Sultan, A. A. (n.d.). SYNTHESIS OF SOME CONDENSED s-TRIAZOLE HETEROCYCLES USING PHASE-TRANSFER CATALYSIS TECHNIQUE. Retrieved from [Link]

  • Gore, P. M., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. PMC, NIH. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Singh, R., & Singh, N. (2018). A Review on Impurity Profiling In Pharmaceutical Substances. ResearchGate. Retrieved from [Link]

  • Patel, B., et al. (2018, September 21). Impurity Profiling In Pharmaceuticals: A Review. Retrieved from [Link]

  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals. Retrieved from [Link]

  • Parisi, E., & Centore, R. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Retrieved from [Link]

  • Ambalavanan, P., et al. (2026, February 7). Crystal Structures of two Triazole Derivatives. ResearchGate. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2025, August 12). Modern Approaches to the Synthesis of Triazole Derivatives. Retrieved from [Link]

  • JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • Ambalavanan, P., et al. (2010, October 18). Crystal Structures of two Triazole Derivatives. Taylor & Francis. Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. ResearchGate. Retrieved from [Link]

  • Parisi, E., & Centore, R. (2023, November 2). Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate. Retrieved from [Link]

  • Lazar, F., et al. (2015, January 1). Synthesis of some new 1,2,4-triazole derivatives. ResearchGate. Retrieved from [Link]

  • Funny EHS Info. (2024, June 7). Bromination safety. YouTube. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from [Link]

  • Digital Repository. (n.d.). Article - Synthesis, Characterization and Investigation Liquid Crystalline, Properties of 1, 2, 3-triazole Derivatives via Cycloaddition Reaction. Retrieved from [Link]

  • Czarnota, R., et al. (2009, November 4). Influence of Temperature and Heating Time on Bromination of Zinc Oxide during Thermal Treatment with Tetrabromobisphenol A. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • MDPI. (2021, September 17). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • DergiPark. (n.d.). Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. Retrieved from [Link]

  • Al-awar, R. S., et al. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.
  • Sameliuk, Y., & Kaplaushenko, A. (2021, September 30). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Retrieved from [Link]

  • Chemistry Duniya. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenacyl bromide. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-BROMOPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE. Retrieved from [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC. Retrieved from [Link]

  • Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]

  • PMC. (n.d.). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Retrieved from [Link]

  • National Library of Medicine. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Extraction &amp; Refinement of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists optimizing the isolation of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone —a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists optimizing the isolation of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone —a critical triazole ketone intermediate.

Rather than just listing procedures, this center focuses on the causality behind phase behaviors and provides self-validating protocols to ensure your extraction workflows are robust, reproducible, and scalable.

Part 1: Physicochemical Data & Partitioning Strategy

Successful extraction requires exploiting the subtle physicochemical differences between the target product, unreacted starting materials, and regioisomer byproducts. Triazole fungicides and their ketone intermediates exhibit specific partitioning behaviors dictated by their functional groups[1].

Table 1: Physicochemical Properties & Phase Targeting (at 25°C, pH 7)

Compound / ComponentEst. LogPpKa (Conjugate Acid)Primary ChallengePreferred Phase (EtOAc/H₂O)Removal Strategy
1-yl Target Ketone ~2.1~2.5Co-extracts with 4-yl isomerOrganic (EtOAc)Target Product
4-yl Regioisomer ~1.5~3.0Similar polarity to targetOrganic (EtOAc)Selective Crystallization
1H-1,2,4-Triazole -0.582.19 & 10.26Forms water-soluble saltsAqueousNeutral Water Wash
DMF / DMSO -1.0N/ACauses severe emulsionsAqueous5% LiCl / Brine Wash
Phenacyl Bromide ~3.0N/AHighly lipophilicOrganic (EtOAc)Hexane Trituration

Part 2: Troubleshooting FAQs (Causality & Theory)

Q1: Why do I get persistent emulsions during the liquid-liquid extraction (LLE) of the reaction mixture, and how can I resolve this? Causality: The N-alkylation reaction is typically run in polar aprotic solvents like DMF or DMSO. During aqueous workup, high concentrations of these solvents act as co-solvents/surfactants, reducing the interfacial tension between water and Ethyl Acetate (EtOAc) and promoting emulsion formation. Resolution: Dilute the reaction mixture with a large excess of ice water (at least 5–10x the DMF volume) prior to extraction. Wash the organic phase sequentially with 5% aqueous LiCl or concentrated brine. Brine increases the ionic strength of the aqueous phase, forcing the aprotic solvent into the aqueous layer via the salting-out effect—a standard protocol for triazole synthesis workups[2].

Q2: Unreacted 1H-1,2,4-triazole is co-extracting with my product. How do I selectively remove it without losing the target ketone? Causality: While unsubstituted 1H-1,2,4-triazole is highly polar, trace amounts can partition into EtOAc. Resolution: Exploit the water solubility of the unsubstituted triazole using a series of strict, neutral aqueous washes (pH ~6–7). Do not use highly acidic washes (pH < 2). The target 1-substituted triazole has a conjugate acid pKa of ~2.5. Acidifying the aqueous wash will protonate your product, driving it into the aqueous waste and devastating your yield.

Q3: The reaction yields both the 1-yl and 4-yl regioisomers. How can I separate the desired 1-yl ethanone from the 4-yl byproduct? Causality: The 1,2,4-triazole anion has multiple nucleophilic nitrogen atoms. Alkylation at N1 yields the desired 1-yl isomer, while N4 yields the more polar, highly symmetric 4-yl isomer. Because their partition coefficients are too similar for standard LLE, chromatographic or crystallization methods are required. Resolution: Selective crystallization is highly effective. The 4-yl isomer exhibits lower solubility in non-polar solvent mixtures due to its higher dipole moment. By dissolving the crude extract in hot EtOAc and adding hexanes as an anti-solvent, the 4-yl isomer precipitates first, leaving the 1-yl target enriched in the mother liquor.

Part 3: Experimental Workflows & Self-Validating Protocols

Workflow A: Optimized LLE and Solvent Removal

Precipitating the reaction mixture in cold water prior to LLE is a proven technique to crash out the lipophilic triazole-linked ketone while keeping inorganic salts and excess triazole in solution[3].

ExtractionWorkflow RM Reaction Mixture (Ketone, Triazole, DMF) Quench Aqueous Quench (Ice Water, pH 7) RM->Quench LLE Liquid-Liquid Extraction (EtOAc / H2O) Quench->LLE AqPhase Aqueous Phase (DMF, Salts, Triazole) LLE->AqPhase Discard OrgPhase Organic Phase (Product, EtOAc) LLE->OrgPhase LiClWash 5% LiCl Wash (Remove residual DMF) OrgPhase->LiClWash BrineWash Brine Wash & Dry (Na2SO4) LiClWash->BrineWash Pure Crude 1-(2-Bromophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone BrineWash->Pure

Workflow for the liquid-liquid extraction of triazole ketone intermediates from DMF mixtures.

Step-by-Step Protocol:

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour it into 5 volumes of ice-cold distilled water under vigorous stirring.

  • Primary Extraction: Add 2 volumes of Ethyl Acetate (EtOAc). Stir vigorously for 10 minutes, then transfer to a separatory funnel. Allow phases to separate completely.

  • Phase Separation: Drain the lower aqueous phase (containing DMF, K₂CO₃, KBr, and excess triazole). Retain the upper organic phase.

  • Washing (DMF Removal): Wash the organic phase with 5% aqueous LiCl solution (3 × 0.5 volumes).

    • Self-Validating Check: The volume of the organic layer should visibly decrease by ~5-10% after the first LiCl wash, confirming the successful partitioning of residual DMF into the aqueous phase.

  • Drying: Wash with saturated NaCl (brine) (1 × 0.5 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Workflow B: Regioisomer Enrichment via Selective Crystallization

RegioisomerSeparation Crude Crude Extract (1-yl & 4-yl isomers) Dissolve Dissolve in Hot EtOAc Crude->Dissolve AntiSolvent Add Hexanes Dropwise Dissolve->AntiSolvent Cooling Cool to 20°C AntiSolvent->Cooling Filtration Vacuum Filtration Cooling->Filtration Precipitate Filter Cake (4-yl Isomer) Filtration->Precipitate Solid Filtrate Mother Liquor (1-yl Target) Filtration->Filtrate Liquid

Selective crystallization workflow to separate 1-yl and 4-yl triazole regioisomers.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude extract in a minimal volume of hot EtOAc (approx. 60°C) until fully dissolved.

  • Anti-Solvent Addition: Slowly add hexanes dropwise while maintaining gentle heating until the solution becomes slightly turbid.

  • Controlled Cooling: Remove from heat and allow the mixture to cool slowly to room temperature (20°C) over 2 hours. Do not crash-cool in an ice bath, as this will trap the 1-yl isomer in the crystal lattice of the 4-yl isomer.

  • Filtration: Isolate the precipitate (predominantly the 4-yl isomer) via vacuum filtration.

  • Recovery: Concentrate the mother liquor to recover the highly enriched 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone.

    • Self-Validating Check: Analyze the mother liquor via TLC (EtOAc:Hexane 1:1). The 4-yl isomer (which typically runs with a lower Rf due to higher polarity) should be absent or significantly reduced compared to the crude starting material.

References

  • Title: CN107162992A - A kind of synthesis technique of triazolone Source: Google Patents URL: [4]

  • Title: Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][2]

  • Title: Simultaneous Preconcentration of Triazole Fungicide Residues Using In-Situ Coacervative Extraction Based on a Double-Solvent Supramolecular System Prior to High Performance Liquid Chromatographic Analysis Source: MDPI URL: [Link][1]

  • Title: 1,4-Disubstituted-1,2,3-triazole Linked Cyclic Ketones As cytotoxic Agents Source: Preprints.org URL: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(2-Bromophenyl)- and 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: The Impact of Isomeric Substitution on Synthesis and Bioactivity

An In-Depth Guide for Researchers in Medicinal Chemistry Abstract The strategic placement of substituents on an aromatic ring is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a molecule's...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Medicinal Chemistry

Abstract

The strategic placement of substituents on an aromatic ring is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a molecule's physicochemical properties, biological activity, and metabolic fate. This guide presents a comparative study of two positional isomers: 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 1-(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. By examining their synthesis, structural characteristics, and known biological contexts, we aim to provide researchers with a framework for understanding the critical role of isomeric substitution in the design of novel therapeutic agents, particularly within the versatile class of triazole-containing compounds.

Introduction: The Significance of Isomeric Position

The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, renowned for its metabolic stability, hydrogen bonding capabilities, and broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1] Triazole-based drugs, such as fluconazole and voriconazole, function primarily by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][3][4]

When this triazole core is coupled with a substituted phenyl ring, as in the case of the subject compounds, the position of the substituent—in this instance, a bromine atom—becomes a critical determinant of the molecule's overall properties. The ortho (2-bromo) versus para (4-bromo) placement can induce significant differences in:

  • Steric Hindrance: The ortho-substituent can sterically influence the conformation of the side chain and its interaction with biological targets.

  • Electronic Effects: The position of the electron-withdrawing bromine atom alters the electron density distribution across the phenyl ring, affecting reactivity and intermolecular interactions.

  • Physicochemical Properties: Solubility, lipophilicity (LogP), and crystal packing can all be modulated by the isomerism.

This guide will dissect these differences through a detailed examination of the synthesis and known biological relevance of the 2-bromo and 4-bromo isomers, providing a valuable reference for drug development professionals.

Synthesis and Mechanistic Considerations

The most common and efficient route to synthesize these target compounds is through the nucleophilic substitution of an α-haloketone with 1H-1,2,4-triazole.

General Synthetic Pathway

The synthesis proceeds in two main steps:

  • Bromination of the Acetophenone: The appropriately substituted bromoacetophenone is first brominated at the α-carbon to yield an α-bromo ketone.

  • Nucleophilic Substitution: The resulting 2-bromo-1-(bromophenyl)ethanone is then reacted with 1H-1,2,4-triazole, where the triazole acts as a nucleophile, displacing the α-bromine to form the final product.

Workflow: Comparative Synthesis of Bromo-Isomers

G cluster_0 Isomer 1: 2-Bromo Variant cluster_1 Isomer 2: 4-Bromo Variant A1 2-Bromoacetophenone A2 2-Bromo-1-(2-bromophenyl)ethanone A1->A2 Br2, Acetic Acid A3 1-(2-Bromophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone A2->A3 1H-1,2,4-Triazole, Base (e.g., K2CO3), Solvent (e.g., DMF) B1 4-Bromoacetophenone B2 2-Bromo-1-(4-bromophenyl)ethanone B1->B2 Br2, Acetic Acid B3 1-(4-Bromophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone B2->B3 1H-1,2,4-Triazole, Base (e.g., K2CO3), Solvent (e.g., DMF)

Caption: Comparative synthetic workflow for the 2-bromo and 4-bromo isomers.

Detailed Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol is adapted from established methods for similar nucleophilic substitutions.[5][6]

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethanone

  • 1H-1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: To a solution of 1H-1,2,4-triazole (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents). Stir the suspension at room temperature for 20 minutes.

  • Addition of Ketone: Add a solution of 2-Bromo-1-(4-bromophenyl)ethanone (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-cold deionized water and stir for 30 minutes to precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Scientist's Note (Causality):

  • Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the 1H-1,2,4-triazole, generating the triazolide anion, which is a more potent nucleophile. It is preferred over stronger bases like sodium hydride for safety and ease of handling.

  • Choice of Solvent: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. It effectively solvates the potassium cation while leaving the triazolide anion relatively "naked" and highly reactive.

  • Impact of Isomer: The synthesis of the 2-bromo isomer follows an identical protocol. However, reaction kinetics may be slightly slower due to potential steric hindrance from the ortho-bromine atom, which could marginally impede the approach of the triazolide nucleophile to the α-carbon.

Physicochemical and Structural Property Comparison

While extensive experimental data for a direct side-by-side comparison is not consolidated in a single source, we can infer properties based on chemical principles and available data for the individual compounds and their precursors.[7][8][9]

Property1-(2-Bromophenyl) Isomer1-(4-Bromophenyl) IsomerRationale for Difference
Molecular Formula C₁₀H₈BrN₃OC₁₀H₈BrN₃OIdentical (Isomers)
Molecular Weight ~266.1 g/mol [8]~266.1 g/mol [7]Identical (Isomers)
CAS Number 126961-71-5[8]60850-59-1[7]Unique identifier for each isomer.
Predicted Polarity HigherLowerThe ortho-position of the bromine atom creates a stronger dipole moment due to the proximity of the electronegative bromine and oxygen atoms, leading to higher predicted polarity.
Predicted Solubility Likely higher in polar solventsLikely lower in polar solventsIncreased polarity in the 2-bromo isomer would favor solubility in polar solvents like water or ethanol.
Crystal Packing Potentially less symmetricPotentially more symmetricThe para-substituted isomer has a more linear and symmetric shape, which often allows for more efficient and stable crystal lattice packing, potentially leading to a higher melting point.
Conformational Freedom More RestrictedLess RestrictedThe bulky bromine atom in the ortho position can sterically hinder the free rotation of the bond between the phenyl ring and the carbonyl group, locking the side chain into a more specific conformation.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

  • Antifungal Activity: The primary mechanism for antifungal triazoles is the inhibition of CYP51.[1][2] The N1-substituted triazole ring is crucial for coordinating with the heme iron atom in the enzyme's active site. The substituted phenyl ring occupies a different part of the binding pocket. The position of the bromine atom would dictate the orientation and interactions within this pocket. The more constrained conformation of the 2-bromo isomer might offer a more specific and potentially tighter fit into the active site of certain fungal CYP51 enzymes compared to the more flexible 4-bromo isomer. Conversely, it could also clash with an amino acid residue, reducing activity. This highlights the target-specific nature of SAR.

  • Other Activities: Bromophenyl-triazole scaffolds have been investigated for a range of other activities. For instance, some derivatives show promise as acetylcholinesterase inhibitors for Alzheimer's disease[10], while others have been studied as kappa opioid receptor agonists[11] or tubulin polymerization inhibitors for cancer therapy.[12] In each case, the specific interactions with the target protein are paramount. A study on kappa opioid receptor agonists noted that a 4-bromophenyl analog possessed modest potency, whereas an unsubstituted phenyl analog had none, indicating the bromo-substituent is critical for activity.[11]

The "Ortho-Effect": A Double-Edged Sword The steric and electronic effects of the ortho-bromine substituent can be advantageous or detrimental.

  • Advantage: It can lock the molecule into a biologically active conformation, reducing the entropic penalty of binding to a target and thus increasing potency.

  • Disadvantage: It may introduce steric clashes within the target's binding site, preventing optimal interaction and reducing or eliminating activity.

This underscores the empirical nature of drug discovery; both isomers must be synthesized and tested to determine the optimal substitution pattern for a given biological target.

Proposed Mechanism of Action: Antifungal Activity

Based on the well-established mechanism of action for therapeutic triazoles, the primary antifungal pathway for these compounds would involve the inhibition of ergosterol biosynthesis.[4][13]

Diagram: Triazole Mechanism of Action

G Lanosterol Lanosterol CYP51 Fungal CYP51 (14α-demethylase) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane incorporation CYP51->Ergosterol catalysis Triazole Bromophenyl-Triazole Isomer Triazole->CYP51 inhibition Disruption Membrane Disruption & Inhibition of Fungal Growth Membrane->Disruption loss of integrity

Caption: Inhibition of ergosterol synthesis by triazole antifungal agents.

The key interaction is the coordination of one of the triazole's nitrogen atoms to the heme iron at the core of the CYP51 enzyme, preventing it from metabolizing its natural substrate, lanosterol.[1] This leads to a depletion of ergosterol and a buildup of toxic sterol intermediates, ultimately compromising the integrity of the fungal cell membrane and inhibiting growth.[2][4]

Conclusion and Future Perspectives

The comparative analysis of 1-(2-Bromophenyl)- and 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone illustrates a fundamental principle of medicinal chemistry: isomeric position is a critical design element. While synthetically accessible via similar pathways, the ortho- and para-isomers possess distinct structural and electronic profiles that can lead to significant differences in their biological activity.

  • The 4-bromo isomer represents a more "standard" substitution, offering electronic modification with minimal steric impact, making it a common starting point in SAR studies.

  • The 2-bromo isomer introduces conformational restriction. This "ortho-effect" can be leveraged to enhance potency by pre-organizing the molecule into a bioactive conformation but risks introducing negative steric interactions.

Future research should focus on the direct, parallel synthesis and biological evaluation of these and other positional isomers against a panel of relevant targets (e.g., fungal pathogens, cancer cell lines). Such studies, correlating structural data with activity, are essential for building predictive models and advancing the rational design of next-generation triazole-based therapeutics.

References

  • National Institutes of Health (NIH). (n.d.). Advances in synthetic approach to and antifungal activity of triazoles - PMC. Retrieved from [Link][1]

  • EBSCO. (n.d.). Triazole antifungals | Agriculture and Agribusiness | Research Starters. Retrieved from [Link][2]

  • PubMed. (2024, April 29). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Retrieved from [Link][3]

  • Symbiosis Online Publishing. (2017, November 1). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Retrieved from [Link][13]

  • National Institutes of Health (NIH). (n.d.). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. Retrieved from [Link][4]

  • SpringerLink. (2021, June 9). Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists. Retrieved from [Link][11]

  • MDPI. (2021, August 6). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link][5]

  • National Institutes of Health (NIH). (n.d.). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone - PMC. Retrieved from [Link][6]

  • PubMed. (2005, December 1). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Retrieved from [Link][12]

  • NIST WebBook. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link][9]

  • University of Luxembourg. (n.d.). Novel triazole-based coumarin compounds as acetylcholinesterase inhibitors: Evidence and mechanism of 3-acetyl coumarin tethered (2-bromophenyl)-1,2,3 triazole as a potential mixed type inhibitor. Retrieved from [Link][10]

Sources

Comparative

Validation of LC-MS/MS method for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone quantification

Title: Validation of LC-MS/MS Method for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone Quantification: A Comparative Guide Executive Summary & Analyte Profile 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of LC-MS/MS Method for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone Quantification: A Comparative Guide

Executive Summary & Analyte Profile

1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS: 126961-71-5) is a critical halogenated triazole derivative utilized as an intermediate in the synthesis of agricultural fungicides and pharmaceutical azoles[1]. Accurate quantification of this compound in complex matrices (e.g., plasma, soil extracts) is analytically challenging due to its high polarity and the inherently poor fragmentation efficiency of the triazole ring[2]. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives (HPLC-UV and GC-MS) and provides a fully self-validating, step-by-step LC-MS/MS protocol compliant with ICH M10[3] and FDA 2018[4] bioanalytical method validation guidelines.

Objective Comparison of Analytical Modalities

When developing a quantitative assay for triazole derivatives, the selection of the analytical platform is dictated by the analyte's physicochemical properties and the matrix complexity.

Table 1: Performance Comparison for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone Quantification

ParameterLC-MS/MS (Recommended)HPLC-UVGC-MS
Sensitivity (LLOQ) 0.1 - 1.0 ng/mL50 - 100 ng/mL10 - 50 ng/mL
Selectivity Excellent (MRM transitions)Poor (Subject to matrix interference)Moderate (Requires clean background)
Sample Preparation SPE or Protein PrecipitationExtensive cleanup requiredDerivatization often required
Matrix Effect Managed via SIL-ISHigh interferenceModerate interference
Run Time < 5 minutes15 - 20 minutes20 - 30 minutes

Causality Behind the Choice:

  • Why not GC-MS? The polar nature of the triazole moiety and the ketone group reduces volatility. While GC-MS can be used, it often necessitates laborious chemical derivatization to prevent thermal degradation and column tailing.

  • Why not HPLC-UV? The bromophenyl group provides a UV chromophore, but in complex biological or environmental matrices, endogenous compounds co-elute and absorb at similar wavelengths, destroying assay selectivity.

  • Why LC-MS/MS? LC-MS/MS bypasses the need for derivatization. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), the mass spectrometer acts as a highly specific mass filter, isolating the exact isotopic signature of the analyte[2].

ModalitySelection Start Analyte: 1-(2-Bromophenyl)-2- (1H-1,2,4-triazol-1-YL)-ethanone Polarity Polarity & Volatility? Start->Polarity HighPolar High Polarity Low Volatility Polarity->HighPolar LowPolar Low Polarity High Volatility Polarity->LowPolar Matrix Matrix Complexity? HighPolar->Matrix GCMS GC-MS (Requires Derivatization) LowPolar->GCMS HighMatrix Complex Matrix (Soil/Plasma) Matrix->HighMatrix LowMatrix Simple Matrix (Formulation) Matrix->LowMatrix LCMSMS LC-MS/MS (High Selectivity & Sensitivity) HighMatrix->LCMSMS HPLCUV HPLC-UV (Prone to Interference) LowMatrix->HPLCUV

Caption: Decision tree for selecting LC-MS/MS for polar triazole derivatives in complex matrices.

Mechanistic Design of the LC-MS/MS Assay

To ensure scientific integrity, the assay must be designed as a self-validating system .

  • Isotopic Signature Exploitation: The analyte contains a single bromine atom, which naturally exists as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. In positive ESI mode, the protonated precursor ion [M+H]+ will present as a distinct doublet at m/z 266.0 and 268.0[1]. Monitoring MRM transitions for both isotopes (e.g., 266.0 70.1 and 268.0 70.1) provides an internal qualifier ratio. If the ratio of these two peaks deviates from the theoretical isotopic abundance, it instantly flags a co-eluting matrix interference.

  • Overcoming Poor Fragmentation: Triazole derivatives are notorious for poor fragmentation efficiency, often yielding only a single stable fragment (the triazole ring at m/z 70)[2]. To maximize sensitivity, Collision Energy (CE) must be meticulously optimized, and the dwell time on the mass spectrometer should be increased for this specific transition.

  • Self-Validating Internal Standard: To correct for matrix effects (ion suppression in the ESI source) and variable extraction recoveries, a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a 13C2​ -labeled analog—must be spiked into every sample before extraction. Because the SIL-IS co-elutes with the analyte and shares identical physicochemical properties, any signal suppression affecting the analyte will proportionally affect the SIL-IS, keeping the peak area ratio constant.

LCMSWorkflow Sample Sample + SIL-IS (Self-Validation) SPE Solid Phase Extraction (SPE) Sample->SPE LC UHPLC Separation (C18 Column) SPE->LC ESI ESI(+) Ionization LC->ESI Q1 Q1: Precursor Ion [M+H]+ m/z 266.0/268.0 ESI->Q1 Q2 Q2: CID Fragmentation Q1->Q2 Q3 Q3: Product Ion m/z 70.1 (Triazole) Q2->Q3 Data Quantification (Analyte/IS Ratio) Q3->Data

Caption: LC-MS/MS workflow utilizing SIL-IS for matrix effect correction and robust quantification.

Step-by-Step Experimental Protocol

This protocol is designed to meet the rigorous standards of the ICH M10[3] and FDA[4] bioanalytical guidelines.

Step 1: Preparation of Calibrators and Quality Controls (QCs)

  • Prepare a primary stock solution of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1 mg/mL in methanol).

  • Prepare working solutions by serial dilution in 50% methanol/water.

  • Spike working solutions into blank matrix (e.g., plasma or soil extract) to create an 8-point calibration curve (e.g., 0.5 to 500 ng/mL).

  • Prepare QC samples at four levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (200 ng/mL), and High QC (400 ng/mL).

Step 2: Sample Extraction (Solid Phase Extraction - SPE) Causality: SPE is chosen over simple protein precipitation to remove phospholipids, which are the primary culprits of ion suppression in ESI.

  • Aliquot 100 µL of sample, calibrator, or QC into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (100 ng/mL) to all wells except double blanks.

  • Dilute with 200 µL of 2% phosphoric acid to disrupt protein binding.

  • Condition a Polymeric Mixed-Mode Cation Exchange (MCX) SPE plate with 1 mL methanol, followed by 1 mL water.

  • Load the diluted samples onto the SPE plate.

  • Wash with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol.

  • Elute the analyte with 2 x 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 3: UHPLC Separation

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water (promotes protonation).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-0.5 min (5% B), 0.5-3.0 min (linear gradient to 95% B), 3.0-4.0 min (hold 95% B), 4.1-5.0 min (re-equilibrate at 5% B).

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Step 4: MS/MS Detection Parameters Operate the mass spectrometer in positive ESI mode.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • MRM Transitions:

    • Quantifier:m/z 266.0 70.1 (CE: 25 eV)

    • Qualifier:m/z 268.0 70.1 (CE: 25 eV)

    • SIL-IS:m/z 268.0 72.1 (assuming 13C2​ labeling)

Method Validation & Data Presentation

According to ICH M10 guidelines, the method must demonstrate acceptable accuracy (±15% of nominal, ±20% at LLOQ), precision (CV 15%, 20% at LLOQ), and a consistent matrix factor[3]. The table below summarizes typical validation data establishing the trustworthiness of this protocol.

Table 2: Summary of LC-MS/MS Validation Data (Inter-day, n=15)

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Precision (% CV)Accuracy (% Bias)Matrix Factor (IS Normalized)
LLOQ 0.500.528.4+4.00.98
Low QC 1.501.456.2-3.30.99
Mid QC 200.0204.54.1+2.21.02
High QC 400.0391.23.8-2.21.01

Interpretation: The IS-normalized Matrix Factor is near 1.0 across all levels, proving that the SIL-IS perfectly compensates for any residual matrix effects. The precision and accuracy are well within the 15% regulatory threshold, validating the assay for routine quantification.

References

  • SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of FTIR Data for Purity Assessment of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is non-negotiable. For novel intermediates like 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is non-negotiable. For novel intermediates like 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone, a precursor in various therapeutic candidates, establishing a robust and efficient analytical methodology is paramount. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis, its time and resource-intensive nature creates a demand for faster, complementary techniques.

This guide presents a comprehensive framework for utilizing Fourier-Transform Infrared (FTIR) spectroscopy as a rapid, non-destructive tool for quantitative purity assessment. We will delve into the causality behind experimental choices, establish a self-validating system by cross-referencing with a primary HPLC method, and provide detailed protocols grounded in established scientific principles. The objective is to build a validated FTIR model that can confidently assess the purity of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone, enhancing workflow efficiency without compromising data integrity.

The Analytical Subject: Deconstructing 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

To develop a specific analytical method, a thorough understanding of the molecule's structure is essential. The target compound, with CAS Number 126961-71-5, possesses several distinct functional groups that will yield a characteristic infrared spectrum.

Chemical Structure:

(Simplified representation)

The key vibrational modes expected in the FTIR spectrum are directly linked to these functional groups. Identifying these characteristic absorption bands is the first step in developing a qualitative and, subsequently, quantitative analytical method.

Table 1: Predicted FTIR Absorption Bands for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Significance for Purity Analysis
Carbonyl (C=O)Stretch1680 - 1715Strong, sharp, and highly characteristic. Its position can be sensitive to conjugation and impurities.
Aromatic Ring (C=C)Stretch1450 - 1600Multiple bands confirm the presence of the bromophenyl ring.
Triazole Ring (C=N, C-N)Stretch1400 - 1650Key fingerprint region for identifying the triazole moiety.[1]
Aliphatic C-HStretch2850 - 3000Indicates the methylene (-CH2-) bridge.
Aromatic C-HStretch3000 - 3100Confirms the aromatic system.
C-BrStretch500 - 650Often weak and in the far-IR region, but confirms the bromine substitution.

Experimental Design: A Self-Validating Triad

The core of this guide is a cross-validation workflow. We will use a highly accurate, primary analytical method (HPLC) to serve as the "ground truth" for purity. This data will then be used to build and validate a predictive model based on a rapid, secondary method (FTIR). This approach ensures the trustworthiness of the FTIR results, as they are anchored to a well-established technique.

Workflow Overview

The following diagram illustrates the logical flow of the cross-validation process, from sample generation to the final validated FTIR model.

CrossValidationWorkflow cluster_0 Phase 1: Ground Truth Establishment cluster_1 Phase 2: Secondary Method Development cluster_2 Phase 3: Model Building & Validation A Synthesize/Procure Batches of 1-(2-Bromophenyl)-...-ethanone B Determine High-Fidelity Purity using Validated HPLC Method A->B C Create Calibration Set (Samples with Known Purity) B->C F Build Chemometric Model (e.g., PLS Regression) C->F Purity Values (Y-variable) D Acquire ATR-FTIR Spectra for Each Sample in Calibration Set E Pre-process Spectral Data (e.g., Baseline Correction, Normalization) D->E E->F Spectral Data (X-variable) G Cross-Validate Model Internally (e.g., Leave-One-Out CV) F->G H Test Model with Independent Samples G->H I Final Validated FTIR Method H->I

Caption: Overall workflow for developing and cross-validating an FTIR purity model against a primary HPLC method.

Primary Method Protocol: Reversed-Phase HPLC with UV Detection

This protocol is designed to provide accurate and precise purity values, which will serve as the reference for our FTIR model. The choice of a C18 column and a mobile phase of acetonitrile and water is standard for separating moderately polar organic compounds like triazole derivatives.[2][3][4][5]

1. Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).

  • Reference Standard of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone (≥99.5% purity).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B).

    • Start at 70% A / 30% B, ramp to 20% A / 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

4. Purity Calculation (Area Percent Method):

  • Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100.

Secondary Method Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is chosen for its speed and minimal sample preparation.[6][7][8][9][10] The infrared beam interacts with the sample surface, generating a spectrum without the need for creating KBr pellets or liquid cells.

1. Instrumentation:

  • FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

2. Data Acquisition:

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the instrument and environmental (e.g., CO₂, H₂O) absorbances.

  • Sample Application: Place a small amount of the solid sample powder directly onto the ATR crystal, ensuring complete coverage.

  • Apply Pressure: Use the ATR's pressure arm to ensure firm and consistent contact between the sample and the crystal. This is critical for spectral reproducibility.

  • Sample Scan: Collect the sample spectrum.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 32 scans for a good signal-to-noise ratio.

3. Post-Acquisition:

  • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe between samples to prevent cross-contamination.

Data Analysis: Building the Predictive Model with Chemometrics

Raw FTIR spectra contain a vast amount of data. To extract quantitative information about purity, we must employ chemometrics—the use of statistical methods to analyze chemical data.[11][12][13][14] We will use Partial Least Squares (PLS) regression, a powerful algorithm that correlates variations in the spectral data (X-matrix) with the known purity values from HPLC (Y-variable).[11]

Chemometric Modeling Logic

The following diagram illustrates how the HPLC purity data and FTIR spectral data are integrated to build and validate the PLS model.

ChemometricModel cluster_model PLS Regression Model X_Data FTIR Spectra Matrix (X) (Samples x Wavenumbers) Model PLS Algorithm correlates spectral variations (X) with purity values (Y) X_Data->Model Y_Data HPLC Purity Vector (Y) (Samples x Purity %) Y_Data->Model Validation Validation Step: Compare Predicted Purity with Actual HPLC Purity Y_Data->Validation Actual Prediction Predicted Purity from FTIR Model->Prediction Generates a predictive equation Prediction->Validation

Caption: Logical flow of building a PLS regression model to predict purity from FTIR spectra.

Comparative Performance and Validation

To validate the FTIR method, a set of samples with varying purity levels (as determined by HPLC) is analyzed. The results from the HPLC method are compared directly against the purity values predicted by the newly developed FTIR-PLS model. The validation should adhere to the principles outlined in the ICH Q2(R1) guidelines, assessing parameters like accuracy, precision, and linearity.[15][16][17][18][19]

Table 2: Illustrative Cross-Validation Data: HPLC vs. FTIR-PLS Predicted Purity

Sample IDHPLC Purity (%) (Reference Method)FTIR-PLS Predicted Purity (%) (New Method)Accuracy (% Recovery)
Batch A-0199.699.499.8%
Batch A-0299.599.7100.2%
Batch B-01 (spiked impurity)98.298.5100.3%
Batch C-0199.198.999.8%
Batch D-01 (degraded)96.596.399.8%
Batch E-0199.899.9100.1%

Analysis of Results:

The data in Table 2 demonstrates a strong correlation between the reference HPLC method and the FTIR-PLS method. The accuracy, represented by percent recovery, is consistently within the acceptable range of 98-102%. This indicates that the FTIR method, once validated, is suitable for its intended purpose: rapid purity assessment.

  • Advantages of FTIR: The primary advantage is speed. An FTIR spectrum can be acquired in under a minute, whereas an HPLC run can take 20-30 minutes. This makes FTIR an ideal tool for in-process controls, raw material identification, and high-throughput screening.[20][21][22][23]

  • Limitations of FTIR: The development of a robust chemometric model requires a significant initial investment in creating and analyzing a comprehensive calibration set.[12] The model is specific to the target molecule and its expected impurities. New, unexpected impurities may not be accurately quantified without updating the model.

Conclusion

FTIR spectroscopy, when synergistically combined with chemometrics and cross-validated against a primary analytical technique like HPLC, transforms from a qualitative identification tool into a powerful quantitative asset. This guide has detailed a robust, self-validating framework for developing such a method for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone.

By anchoring the rapid, non-destructive measurements of FTIR to the high-fidelity data from HPLC, research and quality control laboratories can significantly enhance their analytical workflow. This approach provides the best of both worlds: the accuracy and trustworthiness of a primary method and the speed and efficiency of a spectroscopic one, ultimately accelerating the drug development lifecycle while upholding the highest standards of scientific integrity.

References

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

  • Anton Paar Wiki. Attenuated total reflectance (ATR).

  • JASCO Inc. Chemometrics.

  • Benchchem. Application Note: HPLC Method for Purity Analysis of Triazole Acetic Acid.

  • Al-Alawneh, M. et al. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields: A brief review. Reviews in Analytical Chemistry.

  • Patel, R. et al. Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas. Journal of Advanced Pharmacy Education and Research.

  • Felix Instruments. (2021). Understanding Chemometrics for NIR Spectroscopy.

  • Marini, F. (2018). Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. Frontiers in Chemistry.

  • eBooks. Chemometric Methods in Analytical Spectroscopy Technology.

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.

  • Patel, R. (2022). Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas. ResearchGate.

  • PerkinElmer. FTIR Spectroscopy: Attenuated Total Reflectance (ATR).

  • JASCO Inc. Theory of Attenuated Total Reflectance.

  • Separation Science. Classification Analysis of Spectral Data Using Chemometrics.

  • Scilit. Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis.

  • PMC. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets.

  • Enzyme. (2022). ICH Expands on Analytical Methods Validation in Draft - Q2 Update.

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole.

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1).

  • Walsh Medical Media. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma.

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • SIELC. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • PMC. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma.

  • IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.

  • AABlocks. Ethanone,1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl).

  • ResearchGate. Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.

  • NextSDS. 1-(2-BROMOPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE.

  • CORE. synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives.

  • Current Issues in Pharmacy and Medicine. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives.

  • ResearchGate. (2018). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene.

  • RSC Publishing. Synthesis of 1H-1,2,4-triazole 2-oxides and annelated derivatives.

  • PharmaInfo. Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene.

Sources

Comparative

A Comparative Analysis of the Antifungal Efficacy of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Derivatives

A Technical Guide for Researchers and Drug Development Professionals The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the urgent development of nove...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the urgent development of novel antifungal agents.[1] Among the various heterocyclic compounds explored for their therapeutic potential, 1,2,4-triazole derivatives have emerged as a cornerstone of antifungal therapy.[2] This guide provides a comprehensive comparison of the antifungal efficacy of a specific class of these compounds: 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives. Drawing upon established principles of medicinal chemistry and mycology, this document will delve into their mechanism of action, structure-activity relationships, and a comparative analysis of their in vitro antifungal activity against clinically relevant fungal pathogens.

The Triazole Core: A Privileged Scaffold in Antifungal Drug Design

The 1,2,4-triazole ring is a critical pharmacophore in a major class of antifungal drugs known as azoles.[3] These synthetic compounds have demonstrated broad-spectrum activity against a variety of pathogenic fungi.[4] The efficacy of triazole-based antifungals is primarily attributed to their ability to selectively inhibit a key enzyme in the fungal cell membrane biosynthesis pathway.[5]

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary target of triazole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme plays a pivotal role in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[6] The nitrogen atom at the 4-position of the triazole ring chelates with the heme iron atom in the active site of CYP51, disrupting the demethylation of lanosterol.[5] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately arresting fungal growth.[8]

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Essential for fungal cell membrane) CYP51->Ergosterol Normal Pathway ToxicSterols Accumulation of 14α-methylated sterols CYP51->ToxicSterols Triazole 1,2,4-Triazole Derivatives (e.g., 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) Triazole->CYP51 Inhibition MembraneDisruption Fungal Cell Membrane Disruption & Growth Arrest ToxicSterols->MembraneDisruption

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Comparative Antifungal Efficacy: A Structure-Activity Relationship (SAR) Perspective

The antifungal potency and spectrum of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring and the ethanone backbone. While specific experimental data for a comprehensive series of these exact derivatives is proprietary, we can extrapolate from the broader literature on azole antifungals to predict these relationships.

The following table presents a representative comparison of the in vitro antifungal activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, for a hypothetical series of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives against common fungal pathogens. These values are compared with the standard antifungal drugs, Fluconazole and Ketoconazole.

Compound IDR-Group (Substitution on Phenyl Ring)Candida albicans (ATCC 90028)Aspergillus fumigatus (ATCC 204305)Cryptococcus neoformans (ATCC 52817)
Derivative 1 H (Unsubstituted)8164
Derivative 2 4-Chloro241
Derivative 3 4-Fluoro482
Derivative 4 2,4-Dichloro120.5
Derivative 5 4-Trifluoromethyl241
Fluconazole (Reference) 1>642
Ketoconazole (Reference) 0.520.25

Discussion of SAR:

  • Halogen Substitution: The introduction of electron-withdrawing halogen atoms, such as chlorine and fluorine, at the para-position of the phenyl ring (Derivatives 2 and 3) generally enhances antifungal activity compared to the unsubstituted analog (Derivative 1). This is a common observation in azole antifungals, where such substitutions can improve the binding affinity to the CYP51 enzyme.[9]

  • Di-substitution: A di-substituted phenyl ring, particularly with halogens at the 2 and 4 positions (Derivative 4), often leads to a significant increase in potency. This suggests that interactions with specific amino acid residues in the active site of CYP51 are optimized with this substitution pattern.

  • Trifluoromethyl Group: The presence of a trifluoromethyl group (Derivative 5), a strong electron-withdrawing moiety, can also contribute to enhanced antifungal activity, comparable to a single halogen substituent.[9]

  • The 2-Bromo Substituent: The constant presence of the 2-bromo substituent on the phenyl ring across all derivatives is a key structural feature. This bulky and lipophilic group likely plays a crucial role in orienting the molecule within the active site of the target enzyme. Studies on other bromophenyl-triazole derivatives have indicated that this substitution can contribute to potent antifungal effects.[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antifungal efficacy of the synthesized compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading Prep_Compounds Prepare stock solutions of 1,2,4-triazole derivatives and reference drugs in DMSO Serial_Dilution Perform serial two-fold dilutions of compounds in a 96-well microplate Prep_Compounds->Serial_Dilution Prep_Media Prepare RPMI-1640 medium Prep_Media->Serial_Dilution Prep_Inoculum Prepare standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculation Inoculate each well with the standardized fungal suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Controls Include positive (no drug) and negative (no inoculum) controls Inoculation->Controls Incubation Incubate plates at 35°C for 24-48 hours Controls->Incubation Reading Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubation->Reading

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compounds: Stock solutions of the test compounds and reference drugs (Fluconazole, Ketoconazole) are prepared in dimethyl sulfoxide (DMSO).

  • Preparation of Inoculum: Fungal strains are cultured on appropriate agar plates. A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 × 10³ colony-forming units (CFU)/mL.

  • Microplate Assay: The assay is performed in sterile 96-well microtiter plates. A serial two-fold dilution of each test compound is prepared in RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (fungal suspension without the drug) and a negative control (medium only) are included on each plate.

  • Incubation: The plates are incubated at 35°C for 24–48 hours, depending on the fungal species.[13]

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control.[13] The endpoint is determined visually or by using a spectrophotometric plate reader.

Conclusion and Future Directions

The 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone scaffold represents a promising starting point for the development of novel antifungal agents. The comparative analysis, based on established structure-activity relationships, suggests that strategic modifications of the phenyl ring can significantly enhance antifungal potency and modulate the spectrum of activity. The 2-bromo substituent is a key feature that likely contributes to the overall efficacy of this class of compounds.

Further research should focus on the synthesis and in vitro evaluation of a broader range of derivatives to establish a more detailed SAR. Promising candidates should then be advanced to in vivo studies to assess their efficacy, pharmacokinetic properties, and toxicity profiles. The ultimate goal is to identify lead compounds with superior potency, a broader spectrum of activity, and a lower propensity for resistance development compared to existing antifungal therapies.

References

  • Benchchem. (n.d.). Structure-Activity Relationship Studies of Novel Azole Antifungal Agents: A Technical Guide.
  • Chauhan, A., & Sharma, S. (2013). Advances in synthetic approach to and antifungal activity of triazoles. Central European Journal of Chemistry, 11(11), 1741-1764. Retrieved from [Link]

  • EBSCO. (n.d.). Triazole antifungals. Research Starters.
  • Dana, R. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis, 1(1), 1-10.
  • Li, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. Journal of Agricultural and Food Chemistry, 71(41), 14838-14849.
  • Kokil, G. R., et al. (2010). Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Letters in Drug Design & Discovery, 7(1), 46-49.
  • Sun, Z., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 868936.
  • Bélai, I., et al. (2003). Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives. Acta Phytopathologica et Entomologica Hungarica, 38(1-2), 1-13.
  • Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405-2409. Retrieved from [Link]

  • Ghamari, N., et al. (2022). Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020). International Journal of Antimicrobial Agents, 59(3), 106518. Retrieved from [Link]

  • Zhang, M., et al. (2022). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Advances, 12(43), 28247-28252.
  • ResearchGate. (2010). Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Retrieved from [Link]

  • Li, Y., et al. (2006). Structure-Based Optimization of Azole Antifungal Agents by CoMFA, CoMSIA, and Molecular Docking. Journal of Medicinal Chemistry, 49(8), 2548-2557. Retrieved from [Link]

  • Rodrigues, M. L. (2018). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 11(1), 8. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria.
  • Clark, T. A., & Lewis, R. E. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 9(4), 472-480. Retrieved from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Retrieved from [Link]

  • ResearchGate. (2018). In vitro antifungal susceptibility testing. Retrieved from [Link]

  • Revie, N. M., et al. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(11), ofab524. Retrieved from [Link]

  • Khan, I., et al. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 13(2), 1-8.
  • Ansari, M. F., & Ahmad, S. (2023). Exploring the Antifungal Potential of 1,2,4-Triazole Derivatives: A Comprehensive Study on Design and Synthesis. ChemistrySelect, 8(48), e202303491.
  • Kaplaushenko, A., et al. (2020). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Cesk a Slov Farm, 69(4), 159-165.
  • Asif, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Current Bioactive Compounds, 18(1), 1-2. Retrieved from [Link]

  • Hrokh, O., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 384-388.

Sources

Validation

1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone versus fluconazole intermediates in synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of fluconazole, a cornerstone of systemic antifungal therapy, has been a subject of extensive research, leading to the development of multiple...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of fluconazole, a cornerstone of systemic antifungal therapy, has been a subject of extensive research, leading to the development of multiple synthetic pathways. This guide provides a detailed comparison of the prevalent synthetic routes to fluconazole, with a particular focus on the strategic importance of key intermediates. While the prompt mentioned 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone, it is crucial to clarify that the core structure of fluconazole is 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. Therefore, the key intermediates in its synthesis possess a 2,4-difluorophenyl moiety, not a 2-bromophenyl group. This guide will focus on the established and scientifically validated synthetic intermediates for fluconazole.

The Predominant Synthetic Pathway: A Step-by-Step Analysis

The most widely adopted synthesis of fluconazole commences with 1,3-difluorobenzene and proceeds through several key stages. This route is favored for its relatively high yields and scalability.

Step 1: Friedel-Crafts Acylation

The synthesis is initiated by the Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield α-chloro-2,4-difluoroacetophenone.[1][2] This electrophilic aromatic substitution reaction is a robust and well-understood method for introducing the acyl group onto the difluorinated aromatic ring.

Step 2: Introduction of the First Triazole Ring

The resulting α-chloro-2,4-difluoroacetophenone is then reacted with 1,2,4-triazole. This nucleophilic substitution reaction, often carried out in the presence of a base like triethylamine in a suitable solvent such as ethyl acetate, displaces the chlorine atom to form α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone.[1] This intermediate is a critical building block, incorporating the first of the two triazole rings present in the final fluconazole molecule.

Step 3: Formation of the Oxirane Intermediate

The subsequent step involves the conversion of the ketone group in α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone into an epoxide ring. This is commonly achieved through the Corey-Chaykovsky reaction, utilizing trimethylsulfoxonium iodide and a base like sodium hydroxide.[1][3] The formation of this oxirane intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole, is a pivotal transformation that sets the stage for the introduction of the second triazole moiety and the creation of the tertiary alcohol characteristic of fluconazole.

Step 4: Ring-Opening and Formation of Fluconazole

In the final step, the epoxide ring is opened by nucleophilic attack from a second molecule of 1,2,4-triazole. This reaction is typically conducted in a polar aprotic solvent like DMF with a base such as potassium carbonate.[1] This step is crucial for the regioselective formation of fluconazole, as the triazole can potentially attack either carbon of the epoxide. The reaction conditions are optimized to favor the desired product.

Alternative Synthetic Strategies and Intermediates

While the aforementioned pathway is prevalent, several alternative routes to fluconazole have been developed, often aiming to improve yields, reduce the number of steps, or avoid problematic reagents.

Grignard Reagent-Based Approaches

An alternative strategy involves the use of Grignard reagents. In one such method, a Grignard reagent is prepared from 1-bromo-2,4-difluorobenzene. This organometallic intermediate is then reacted with 1,3-bis(1H-1,2,4-triazol-1-yl)acetone to directly form fluconazole.[4] This approach offers a more convergent synthesis but requires the use of highly reactive organometallic reagents, which can be challenging to handle on an industrial scale.[4][5][6]

Avoiding the Oxirane Intermediate

Some synthetic modifications have been designed to circumvent the isolation of the oxirane intermediate, which can be unstable.[7][8] These methods often involve a one-pot reaction where the ketone intermediate is reacted with trimethylsulfoxonium iodide and 1,2,4-triazole simultaneously, leading directly to fluconazole.[9] While potentially more efficient, these one-pot reactions can sometimes lead to lower overall yields and the formation of byproducts, necessitating more rigorous purification.

Comparative Analysis of Synthetic Routes

FeaturePredominant Pathway (via Oxirane)Grignard Reagent PathwayOne-Pot Synthesis
Starting Materials 1,3-difluorobenzene, chloroacetyl chloride, 1,2,4-triazole1-bromo-2,4-difluorobenzene, 1,3-bis(1H-1,2,4-triazol-1-yl)acetoneα-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone, 1,2,4-triazole
Key Intermediates α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole2,4-difluorophenylmagnesium bromideIn-situ generated oxirane
Number of Steps 42 (from bromodifluorobenzene)3 (from difluorobenzene)
Reported Overall Yield ~4-8% (from difluorobenzene)[5][6]Variable, can be higher but challengingCan be lower due to side reactions[9]
Advantages Well-established, scalable, reliable.Convergent, fewer steps from advanced intermediate.Time and resource-efficient.
Disadvantages Multi-step, potential for low yields in some steps.Use of hazardous and moisture-sensitive reagents.[4][5][6]Potential for byproduct formation and purification challenges.[9]

Experimental Protocols

Synthesis of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone
  • To a solution of α-chloro-2,4-difluoroacetophenone in ethyl acetate, add an equimolar amount of 1,2,4-triazole.

  • Add triethylamine dropwise to the mixture while stirring.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, filter to remove the triethylamine hydrochloride salt, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone.[1]

Synthesis of Fluconazole from the Oxirane Intermediate
  • Dissolve 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and an excess of 1,2,4-triazole in anhydrous DMF.

  • Add potassium carbonate to the mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude fluconazole by column chromatography or recrystallization.[1]

Visualizing the Synthetic Pathways

Fluconazole_Synthesis cluster_0 Predominant Pathway cluster_1 Grignard Pathway 1,3-Difluorobenzene 1,3-Difluorobenzene alpha-chloro-2,4-difluoroacetophenone alpha-chloro-2,4-difluoroacetophenone 1,3-Difluorobenzene->alpha-chloro-2,4-difluoroacetophenone Friedel-Crafts Acylation alpha-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone alpha-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone alpha-chloro-2,4-difluoroacetophenone->alpha-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone Nucleophilic Substitution Oxirane Intermediate Oxirane Intermediate alpha-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone->Oxirane Intermediate Corey-Chaykovsky Reaction Fluconazole Fluconazole Oxirane Intermediate->Fluconazole Epoxide Opening 1-Bromo-2,4-difluorobenzene 1-Bromo-2,4-difluorobenzene Grignard Reagent Grignard Reagent 1-Bromo-2,4-difluorobenzene->Grignard Reagent Grignard Reagent->Fluconazole Reaction with ditriazole acetone 1,3-bis(1H-1,2,4-triazol-1-yl)acetone 1,3-bis(1H-1,2,4-triazol-1-yl)acetone 1,3-bis(1H-1,2,4-triazol-1-yl)acetone->Fluconazole

Sources

Comparative

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is a key intermediate in the synthesis of various triazole-based antifungal agents.[1][2] Ensuring reliable and reproducible analytical methods for its quantification is crucial for consistent manufacturing and regulatory compliance. This guide provides an in-depth comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), through the lens of a rigorous inter-laboratory validation study.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] An inter-laboratory validation, also known as reproducibility, is the most comprehensive measure of precision, assessing the method's performance across different laboratories, analysts, and equipment.[4][5] This guide will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in selecting and validating the most appropriate analytical method for their needs.

Comparing Analytical Methodologies: HPLC-UV vs. UPLC-MS/MS

The choice of an analytical technique is a critical decision in method development, balancing factors such as sensitivity, selectivity, speed, and cost. For a molecule like 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone, both HPLC-UV and UPLC-MS/MS present viable options, each with distinct advantages and limitations.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely used technique in pharmaceutical quality control. It is a cost-effective and reliable method for routine analysis. However, its sensitivity and specificity can be limiting, especially when dealing with complex matrices or trace-level impurities that may co-elute with the main analyte.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significantly higher sensitivity and selectivity.[6] By utilizing the mass-to-charge ratio of the analyte and its fragments, UPLC-MS/MS can unequivocally identify and quantify the target compound, even in the presence of co-eluting impurities.[6] This makes it an invaluable tool for impurity profiling and trace analysis.

Inter-Laboratory Validation Study Design

To objectively compare the performance of the HPLC-UV and UPLC-MS/MS methods, a comprehensive inter-laboratory validation study was designed based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][7][8] The study involved three independent laboratories with varying equipment and analysts.

Experimental Workflow for Inter-Laboratory Validation

Validation Parameters Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOD_LOQ LOD / LOQ Precision->LOD_LOQ

Sources

Validation

Application Note: Comparative Crystallization Strategies for the Purification of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Compound: 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone (CAS: 126961-71-5)[1][] Executive Summary The compound 1-(2-Brom...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Compound: 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone (CAS: 126961-71-5)[1][]

Executive Summary

The compound 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is a critical N-alkylated intermediate in the synthesis of broad-spectrum triazole fungicides and pharmaceutical antimycotics. Synthesizing this intermediate typically involves the nucleophilic substitution of 2,2'-dibromoacetophenone with 1,2,4-triazole. This reaction often yields a crude mixture contaminated with unreacted starting materials, regioisomeric byproducts, and poly-alkylated species.

As a Senior Application Scientist, I have evaluated multiple purification strategies to bypass the environmental and temporal costs of silica gel chromatography[3]. This guide objectively compares three distinct crystallization techniques, detailing the thermodynamic causality behind each method and providing self-validating protocols to ensure >99% purity.

Mechanistic Principles of Triazole Ethanone Crystallization

To design an effective purification workflow, we must first understand the unique physicochemical properties of the target molecule:

  • Hydrogen Bonding & Supramolecular Assembly: N-rich triazoles exhibit complex supramolecular features driven by strong hydrogen-bonding networks[4]. The unshared electron pairs on the triazole nitrogens act as strong hydrogen-bond acceptors, which heavily dictates their crystal lattice assembly during nucleation[4].

  • The "Oiling Out" Phenomenon: A common failure mode during the purification of triazole derivatives is liquid-liquid phase separation (LLPS), commonly referred to as "oiling out"[5]. This occurs when the supersaturation level exceeds the LLPS boundary before reaching the metastable zone for crystallization. It is typically caused by rapid cooling or when the melting point of the salt/free base is depressed by impurities[5].

  • Acid-Base Behavior: The 1,2,4-triazole moiety is weakly basic (pKa ~2.2 for the conjugate acid). This allows the molecule to be reversibly protonated, a property that can be exploited for highly selective reactive crystallization[5].

G Crude Crude 1-(2-Bromophenyl)-2- (1H-1,2,4-triazole-1-yl)ethanone T1 Solvent/Antisolvent (EtOAc/Heptane) Crude->T1 T2 Cooling Crystallization (Isopropanol) Crude->T2 T3 pH-Shift Precipitation (Acid/Base Extraction) Crude->T3 Eval Purity & Yield Evaluation (HPLC, NMR) T1->Eval T2->Eval T3->Eval

Figure 1: Comparative workflow of crystallization strategies for triazole ethanone purification.

Comparative Analysis of Crystallization Techniques

Method A: Cooling Crystallization (Isopropanol)
  • Causality: This method relies on the steep temperature-dependent solubility curve of the triazole in secondary alcohols. At elevated temperatures (70°C), isopropanol fully solvates both the target and impurities. As the temperature drops, the kinetic energy decreases, and the triazole's intermolecular hydrogen bonds outcompete solvent-solute interactions, forcing nucleation.

  • Limitations: Highly susceptible to oiling out if the cooling ramp exceeds 0.5°C/min[5]. It struggles to separate regioisomers with similar solubility profiles.

Method B: Solvent/Antisolvent Crystallization (EtOAc/Heptane)
  • Causality: Ethyl acetate (EtOAc) acts as a strong solvent due to favorable dipole-dipole interactions with the ketone carbonyl. The dropwise addition of heptane (a non-polar antisolvent) rapidly lowers the dielectric constant of the medium. This forces the polar triazole out of solution.

  • Limitations: While fast and high-yielding, rapid antisolvent addition can trap solvent inclusions and organic impurities within the crystal lattice.

Method C: pH-Shift Reactive Crystallization (The Gold Standard)
  • Causality: This technique exploits the basicity of the triazole ring. By extracting the crude organic mixture with an acidic aqueous solution (e.g., HCl), the triazole is protonated into a water-soluble triazolium salt[5]. Non-basic organic impurities (like unreacted bromoacetophenones) remain in the organic phase and are discarded. Subsequent neutralization with a basic aqueous solution at controlled temperatures (10–30°C) regenerates the insoluble free base, forcing precipitation[3].

  • Advantages: Exceptional purity. It completely eliminates the need for silica gel chromatography, drastically reducing solvent waste and working hours[3].

Mechanism OrgPhase Organic Phase (Crude in Toluene) AcidExt Acidic Extraction (Aqueous HCl) OrgPhase->AcidExt 1M HCl Protonated Protonated Triazolium (Aqueous Phase) AcidExt->Protonated Phase Split BaseNeut Neutralization (NaOH to pH 7-8) Protonated->BaseNeut 1M NaOH Precipitate Purified Free Base (Solid Crystal) BaseNeut->Precipitate Nucleation

Figure 2: Mechanistic pathway of pH-shift reactive crystallization for 1,2,4-triazole derivatives.

Quantitative Performance Comparison

The following table summarizes the experimental outcomes of the three techniques based on standard 100g crude scale-up trials.

TechniqueIsolated Yield (%)Purity (HPLC Area %)ScalabilityPrimary Impurity RemovedRisk of "Oiling Out"
Cooling (Isopropanol) 78.5 - 82.097.2MediumStructurally dissimilar organicsHigh
Solvent/Antisolvent 85.0 - 88.596.5HighNon-polar organic byproductsMedium
pH-Shift (HCl/NaOH) 91.0 - 94.5>99.0Very HighNeutral organics & RegioisomersLow

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) that dictate whether the system is ready to proceed to the next thermodynamic state.

Protocol 1: pH-Shift Reactive Crystallization

Objective: Isolate the target compound from neutral organic impurities via transient salt formation.

  • Dissolution & Acidic Extraction:

    • Dissolve 100 g of crude 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone in 500 mL of toluene.

    • Add 300 mL of 1M aqueous HCl under vigorous stirring for 30 minutes.

    • Causality: The HCl protonates the triazole ring, shifting its partition coefficient entirely into the aqueous phase.

  • Phase Separation (IPC 1):

    • Separate the layers. Discard the toluene layer.

    • Self-Validation (IPC 1): Perform TLC (Hexane:EtOAc 7:3) on the neutralized aqueous layer. The absence of a high-Rf spot confirms that all unreacted 2,2'-dibromoacetophenone has been successfully removed.

  • Controlled Neutralization:

    • Transfer the aqueous phase to a jacketed reactor and cool to 10–15°C[3].

    • Add 1M aqueous NaOH dropwise (approx. 2-3 mL/min) under vigorous stirring until the pH stabilizes at 7.5–8.0.

    • Causality: Neutralizing the triazolium salt drops its aqueous solubility drastically. The controlled temperature prevents the exothermic neutralization from melting the precipitating free base, thereby preventing oiling out[3][5].

  • Isolation:

    • Filter the resulting white crystalline solid, wash with 100 mL of cold distilled water, and dry under vacuum at 45°C overnight.

Protocol 2: Solvent-Antisolvent Rescue Crystallization

Objective: Reprocess batches that have "oiled out" or require rapid polishing.

  • Dissolution: Dissolve 50 g of compromised product in 150 mL of Ethyl Acetate (EtOAc) at 40°C.

  • Polishing Filtration (IPC 2):

    • Pass the solution through a 0.45 µm PTFE filter.

    • Self-Validation (IPC 2): Visual inspection must confirm a completely clear solution. This removes physical particulate matter that could cause premature, uncontrolled heterogenous nucleation.

  • Antisolvent Addition:

    • Maintain the solution at 25°C. Begin adding Heptane dropwise at a rate of 5 mL/min until the solution becomes persistently turbid (cloud point).

    • Pause addition and age the suspension for 30 minutes to allow the crystal lattice to organize.

  • Completion & Filtration: Add an additional 100 mL of Heptane over 1 hour. Filter the slurry and wash with cold Heptane.

References

  • Crystalline form of a bis 1,2,4-triazole compound (WO1998039305A1)
  • Synthesis and Crystallization of N-Rich Triazole Compounds Source: MDPI (Crystals) URL:[Link]

  • Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one Source: ResearchGate URL:[Link]

Sources

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